1-Acetyl-1H-pyrazol-3(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-acetyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4(8)7-3-2-5(9)6-7/h2-3H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYRLKNRVJVHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Acetyl-1H-pyrazol-3(2H)-one chemical structure and properties
An In-Depth Technical Guide to 1-Acetyl-1H-pyrazol-3(2H)-one
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its structural elucidation, physicochemical properties, a detailed and validated synthesis protocol, and the broader context of its applications, particularly as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical entity.
Nomenclature and Structural Elucidation
This compound is systematically identified by the CAS Number 852471-15-9.[1][2] It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] The acetylation at the N1 position and the ketone at the C3 position define its core structure.
Common synonyms for this compound include:
-
1-Acetyl-1,2-dihydro-3H-pyrazol-3-one[5]
-
2-acetyl-1H-pyrazol-5-one[5]
-
1-(3-hydroxy-1H-pyrazol-1-yl)ethanone[1]
-
1-acetyl-2,3-dihydro-1H-pyrazol-3-one[5]
The molecule exhibits keto-enol tautomerism, existing in equilibrium between the this compound (keto form) and 1-(3-hydroxy-1H-pyrazol-1-yl)ethanone (enol form). This characteristic is crucial for its reactivity and biological interactions.
Caption: Keto-enol tautomerism of this compound.
Physicochemical Properties
The compound typically presents as a white to light yellow solid.[1] It should be stored in a dry environment at room temperature to ensure stability.[1] A summary of its key chemical and physical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [1][5][6] |
| Molecular Weight | 126.11 g/mol | [1][5][6] |
| Appearance | White to light yellow solid | [1] |
| Storage Temperature | Room Temperature, sealed in dry | [1] |
| XLogP3-AA (LogP) | -0.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 49.4 Ų | [5] |
Synthesis and Reactivity
The synthesis of this compound is reliably achieved through the N-acetylation of 1,2-dihydro-3H-pyrazol-3-one. The following protocol is a robust and high-yield procedure.[1]
Experimental Protocol: Synthesis via N-Acetylation
Objective: To synthesize this compound from 1,2-dihydro-3H-pyrazol-3-one.
Materials:
-
1,2-dihydro-3H-pyrazol-3-one (1.0 eq)
-
Pyridine (solvent and base)
-
Acetic anhydride (1.0-1.05 eq)
-
Diethyl ether (for washing)
-
100 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Methodology:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dihydro-3H-pyrazol-3-one (e.g., 4.97 g, 59.11 mmol) and pyridine (25 mL).
-
Rationale: Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the acetylated product.
-
-
Heating: Begin stirring the mixture and heat it to 95 °C.
-
Reagent Addition: In a separate container, prepare a solution of acetic anhydride (e.g., 5.6 mL, 59.35 mmol) dissolved in pyridine (10 mL). Slowly add this solution dropwise to the heated reaction mixture over approximately 3 minutes.
-
Rationale: Acetic anhydride is a powerful acetylating agent. A slow, dropwise addition helps to control the exothermic nature of the reaction.
-
-
Reaction: Maintain the reaction mixture at 95 °C with continuous stirring for 3 hours to ensure the reaction proceeds to completion.[1]
-
Work-up and Isolation: a. After 3 hours, allow the mixture to cool to room temperature. b. Remove the pyridine solvent by distillation under reduced pressure using a rotary evaporator.[1] c. The resulting solid residue is then ground with approximately 40 mL of diethyl ether.
-
Rationale: Ether is used to wash away any remaining pyridine and unreacted starting materials, as the desired product has low solubility in ether. d. Filter the solid product, wash it again with ether, and dry it to obtain the final product.[1]
-
Expected Yield: This protocol typically affords a high yield, often around 93%.[1]
Characterization: The product can be characterized by ¹H NMR spectroscopy. In DMSO-d6, the expected signals are: δ 10.96 (s, 1H), 8.13 (d, J = 3.0 Hz, 1H), 6.01 (d, J = 3.0 Hz, 1H), 2.48 (s, 3H).[1]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.[4][7] Pyrazole and its derivatives exhibit a vast range of pharmacological activities, including:
The N-acetyl group, as seen in this compound and its derivatives, can be crucial for modulating biological activity. For instance, studies on related 1-acetyl-pyrazole derivatives have shown that this specific substitution can significantly increase the potency and selectivity for targets like monoamine oxidase (MAO), which is relevant for treating depression.[8] Therefore, this compound serves as a valuable building block for synthesizing more complex molecules for screening in drug discovery programs. Its structure allows for further modification at various positions, enabling the generation of diverse chemical libraries to explore structure-activity relationships (SAR).
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is recommended to wear appropriate personal protective equipment (PPE).[1]
-
Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
First Aid (Eyes): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always consult the material safety data sheet (MSDS) for comprehensive safety information before use.
References
- 1. This compound | 852471-15-9 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one | C5H6N2O2 | CID 67004629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 852471-15-9 | this compound - AiFChem [aifchem.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
Spectroscopic Data for the Characterization of 1-Acetyl-1H-pyrazol-3(2H)-one: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data essential for the unequivocal characterization of 1-Acetyl-1H-pyrazol-3(2H)-one. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing technical data with field-proven insights, this guide serves as a practical reference for the structural elucidation of this and related pyrazolone derivatives.
Introduction: The Significance of Spectroscopic Characterization
This compound is a heterocyclic compound belonging to the pyrazolone class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] The precise structural confirmation of such molecules is a critical prerequisite for any further biological or chemical investigation. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, functional groups, and overall molecular formula.
This guide will systematically present the expected spectroscopic data for this compound, explaining the rationale behind the interpretation of the spectra. The experimental protocols outlined herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment and connectivity of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
The expected ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~10.96 | Singlet | 1H | - | N-H (enol tautomer) |
| ~8.13 | Doublet | 1H | 3.0 | H-5 (pyrazolone ring) |
| ~6.01 | Doublet | 1H | 3.0 | H-4 (pyrazolone ring) |
| ~2.48 | Singlet | 3H | - | -COCH₃ (acetyl group) |
Causality Behind Spectral Features:
-
The downfield chemical shift of the N-H proton is indicative of its acidic nature and involvement in hydrogen bonding, suggesting the presence of the enol tautomer in solution.
-
The two doublets for the pyrazolone ring protons (H-4 and H-5) and their coupling constant of 3.0 Hz are characteristic of vicinal coupling in a five-membered heterocyclic ring.
-
The singlet integrating to three protons at approximately 2.48 ppm is a classic signature of a methyl group attached to a carbonyl, corresponding to the acetyl moiety.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. A greater number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | C=O (pyrazolone ring) |
| ~165-170 | C=O (acetyl group) |
| ~140-145 | C-5 (pyrazolone ring) |
| ~90-95 | C-4 (pyrazolone ring) |
| ~20-25 | -COCH₃ (acetyl group) |
Rationale for Predicted Chemical Shifts:
-
The two carbonyl carbons are expected to resonate at the most downfield positions due to the strong deshielding effect of the oxygen atoms. The pyrazolone carbonyl is typically slightly more deshielded than the acetyl carbonyl.
-
The C-5 carbon, being adjacent to a nitrogen and part of a double bond, will be significantly downfield.
-
The C-4 carbon, an sp²-hybridized carbon in the ring, will appear in the olefinic region.
-
The methyl carbon of the acetyl group will be found in the aliphatic region, typically between 20 and 25 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation:
-
Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Based on the IR spectra of related pyrazolone compounds, the following characteristic absorption bands are expected.[2][6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3300 | Broad | N-H stretch (enol tautomer) |
| ~1700-1740 | Strong | C=O stretch (acetyl group) |
| ~1640-1680 | Strong | C=O stretch (pyrazolone ring, amide) |
| ~1580-1620 | Medium | C=N and C=C stretches (ring) |
Insights from IR Data:
-
The broad N-H stretching band is indicative of hydrogen bonding, supporting the presence of the enol tautomer.
-
The presence of two distinct, strong carbonyl absorption bands confirms the existence of both the acetyl and the pyrazolone carbonyl groups. The higher frequency band is typically associated with the less conjugated carbonyl group (acetyl).
-
The absorptions in the 1580-1620 cm⁻¹ region are characteristic of the pyrazole ring system.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation, while Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
The molecular formula of this compound is C₅H₆N₂O₂.[8] The expected molecular weight is approximately 126.11 g/mol .[8]
| m/z | Predicted Fragment |
| 126 | [M]⁺ (Molecular ion) |
| 84 | [M - CH₂CO]⁺ (Loss of ketene) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Fragmentation Pathway Analysis:
The fragmentation of N-acetylated compounds often involves the loss of ketene (CH₂=C=O) from the molecular ion.[9][10] Another common fragmentation pathway is the cleavage of the bond between the nitrogen and the acetyl group, leading to the formation of an acetyl cation. The observation of these fragments would provide strong evidence for the proposed structure.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and comprehensive dataset for the unambiguous characterization of this compound. This guide has outlined the expected spectroscopic data and provided the rationale for their interpretation, grounded in the fundamental principles of each technique and supported by data from analogous compounds. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and facilitating further research and development in the field of medicinal chemistry.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- [webbook.nist.gov]
- 3. This compound | 852471-15-9 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Dimethyl-5-pyrazolone(2749-59-9) 13C NMR [m.chemicalbook.com]
- 6. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]
- 7. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- [webbook.nist.gov]
- 8. 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one | C5H6N2O2 | CID 67004629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
The Enduring Scaffold: A Technical Guide to the Biological Activities of Pyrazolone and Its Derivatives
Foreword: The Pyrazolone Core - A Privileged Structure in Medicinal Chemistry
Since the synthesis of antipyrine in 1883 by Ludwig Knorr, the pyrazolone nucleus has remained a cornerstone of medicinal chemistry.[1][2] This five-membered heterocyclic scaffold, characterized by two adjacent nitrogen atoms and a carbonyl group, has given rise to a remarkable diversity of therapeutic agents.[1][3] Its synthetic tractability and the ability to readily functionalize the core ring have allowed chemists to explore a vast chemical space, leading to the discovery of compounds with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the multifaceted biological activities of pyrazolone derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where pyrazolones have made a significant impact, elucidate their mechanisms of action, and provide practical experimental context.
The Chemical Versatility of the Pyrazolone Scaffold
The pyrazolone ring can exist in two isomeric forms, 3-pyrazolone and 4-pyrazolone, which can interconvert through tautomerism. The substitution pattern on the nitrogen and carbon atoms of the ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. The synthetic accessibility of pyrazolones, often through condensation reactions of β-ketoesters with hydrazines, allows for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic profiles.[3]
Diagram 1: General Synthesis of Pyrazolone Derivatives
Caption: A simplified workflow illustrating the common synthesis of pyrazolone derivatives through the condensation of a β-ketoester and a hydrazine derivative.
A Spectrum of Biological Activities
Pyrazolone derivatives have demonstrated a remarkable range of biological activities, making them a fertile ground for drug discovery.[1][4][5][6] The following sections will explore the most significant of these activities in detail.
Anti-inflammatory and Analgesic Properties: The Classic Application
The historical significance of pyrazolones is rooted in their potent anti-inflammatory and analgesic effects.[2][7] Compounds like antipyrine and aminophenazone were among the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][7]
Mechanism of Action: The primary mechanism of action for the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[8][9] Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which can lead to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8]
Diagram 2: Pyrazolone Inhibition of the Arachidonic Acid Pathway
Caption: Pyrazolone derivatives can exert their anti-inflammatory and analgesic effects by inhibiting COX enzymes, thereby blocking prostaglandin synthesis.
Anticancer Activity: A Promising Frontier
In recent years, pyrazolone derivatives have emerged as a promising class of anticancer agents.[10][11][12][13] Their cytotoxic and antiproliferative activities have been demonstrated against a variety of cancer cell lines.[10][11]
Mechanisms of Anticancer Action: The anticancer effects of pyrazolones are often multi-faceted and can involve:
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit kinases involved in cancer cell signaling pathways, such as EGFR and BRAF V600E.[11]
-
Induction of Apoptosis: Many pyrazolone compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[11]
-
DNA Interaction: Some derivatives have been found to bind to the minor groove of DNA, potentially interfering with DNA replication and transcription in cancer cells.[12]
| Derivative Class | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |
| Pyrazole benzamides | HCT-116, MCF-7 | 7.74‒82.49 µg/mL (HCT-116), 4.98‒92.62 µg/mL (MCF-7) | [10] |
| 1,3,4-triarylpyrazoles | HePG-2, MCF-7, PC-3, A549, HCT-116 | Not specified, but showed high activity | [10] |
| Polysubstituted pyrazoles | HepG2 | 2 µM | [12] |
Table 1: Examples of Anticancer Activity of Pyrazolone Derivatives
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The pyrazolone scaffold is also a valuable template for the development of novel antimicrobial and antifungal agents.[14][15][16] The increasing prevalence of drug-resistant pathogens necessitates the discovery of new chemical entities with antimicrobial properties, and pyrazolones have shown significant promise in this area.[16]
Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the pyrazolone ring. For instance, the introduction of specific aryl or heterocyclic moieties can enhance activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] Generally, the antibacterial effect of pyrazolones is more pronounced than their antifungal effect.[1]
Experimental Protocol: Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.
-
Well Creation: Sterile cork borer is used to create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Compound Application: A defined volume (e.g., 100 µL) of the test pyrazolone derivative solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Neuroprotective and Anticonvulsant Effects
Emerging research has highlighted the potential of pyrazolone derivatives in the treatment of neurological disorders.[2] Certain derivatives have demonstrated neuroprotective effects against oxidative stress and inflammation-induced neuronal damage.[2]
Mechanism of Neuroprotection: The neuroprotective effects of some pyrazolones are attributed to their ability to scavenge free radicals and reduce oxidative stress.[2] Additionally, their anti-inflammatory properties can be beneficial in neuroinflammatory conditions. For instance, some derivatives have been shown to ameliorate pentylenetetrazole (PTZ)-induced seizures and neuroinflammation by modulating the NF-κB/TNF-α/ROS pathway.[2]
Future Perspectives and Conclusion
The pyrazolone scaffold continues to be a highly valuable and versatile platform in drug discovery. Its rich history in medicinal chemistry is a testament to its privileged structural features that allow for the development of compounds with a wide array of biological activities.[1][5] Future research will likely focus on the design of novel pyrazolone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of hybrid molecules, where the pyrazolone core is combined with other pharmacophores, holds significant promise for the development of next-generation therapeutics.[11][13]
The in-depth understanding of the structure-activity relationships and mechanisms of action of pyrazolone derivatives will continue to guide the rational design of new drug candidates for a multitude of diseases, from inflammatory disorders and cancer to infectious and neurological conditions. The enduring legacy of the pyrazolone core is set to continue, solidifying its place as a truly remarkable scaffold in the armamentarium of medicinal chemists.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. jchr.org [jchr.org]
- 6. academicstrive.com [academicstrive.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. srrjournals.com [srrjournals.com]
- 11. japsonline.com [japsonline.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 14. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of N-Acetylated Pyrazoles in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals, this whitepaper explores the burgeoning significance of N-acetylated pyrazoles in medicinal chemistry. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this versatile class of heterocyclic compounds, underscoring their potential in the development of novel therapeutics.
Introduction: The Pyrazole Scaffold and the Impact of N-Acetylation
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs.[1] The inherent versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an acetyl group at the N1 position, creating N-acetylated pyrazoles, has emerged as a particularly fruitful strategy for enhancing biological activity and modulating drug-like properties. This modification can influence the molecule's conformation, electronic distribution, and ability to interact with biological targets, leading to a diverse range of pharmacological effects.
This guide delves into the key therapeutic areas where N-acetylated pyrazoles have demonstrated significant promise, including oncology, inflammation, and infectious diseases. We will explore the synthetic methodologies, mechanisms of action, and structure-activity relationships that govern their efficacy, providing a robust resource for the rational design of next-generation N-acetylated pyrazole-based drugs.
Synthetic Strategies: Crafting the N-Acetylated Pyrazole Core
The most prevalent and efficient method for the synthesis of N-acetylated pyrazoles involves a one-pot cyclocondensation reaction. This approach typically utilizes α,β-unsaturated ketones, commonly known as chalcones, as key precursors.
A general synthetic workflow is depicted below:
References
Introduction: The Enduring Legacy of the Pyrazolone Scaffold
An In-depth Technical Guide to the Synthesis of Pyrazolone Compounds
Since Ludwig Knorr's landmark synthesis of Antipyrine in 1883, the pyrazolone nucleus has established itself as a "privileged scaffold" in medicinal chemistry.[1][2] This five-membered heterocyclic motif is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities. Pyrazolone derivatives have been successfully developed into drugs with anti-inflammatory, analgesic, antipyretic, antimicrobial, antitumor, and central nervous system (CNS) effects.[3][4][5] The structural and electronic properties of the pyrazolone ring allow for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.
Several FDA-approved drugs feature the pyrazolone core, underscoring its clinical significance. For instance, Edaravone is used to treat amyotrophic lateral sclerosis (ALS), Eltrombopag addresses low blood platelet counts, and Dichloralphenazone is used for migraines and insomnia.[3][6] The continued interest in this scaffold stems from its synthetic accessibility and its proven track record in yielding potent and effective drug candidates.[7][8]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of methods to provide an in-depth analysis of the core synthetic strategies for constructing and functionalizing the pyrazolone ring. We will explore the causality behind experimental choices, from classical cyclocondensation reactions to modern, highly efficient multicomponent syntheses, providing field-proven protocols and mechanistic insights to empower your research.
Part 1: The Foundational Pillar: Knorr Pyrazolone Synthesis
The most classic and enduring method for constructing the pyrazolone ring is the Knorr cyclocondensation, first reported in 1883.[2][9] This reaction involves the condensation of a β-ketoester with a hydrazine derivative, a robust and versatile approach that remains a staple in heterocyclic chemistry.
Mechanistic Underpinnings
The Knorr synthesis is typically performed under acidic catalysis. The mechanism proceeds through a well-defined sequence of hydrazone formation, intramolecular cyclization, and dehydration.[9][10]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester. This is often the rate-determining step and is facilitated by an acid catalyst, which protonates the carbonyl oxygen. Subsequent dehydration yields a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. This step forms a five-membered cyclic intermediate.[11]
-
Dehydration/Aromatization: The cyclic intermediate eliminates a molecule of alcohol (from the original ester) and tautomerizes to yield the stable pyrazolone ring. The final product exists as a tautomeric mixture of keto and enol forms, with the enol form often being the major contributor due to the aromaticity of the pyrazole ring.[11]
Diagram: Knorr Pyrazolone Synthesis Mechanism
Caption: Mechanism of the Knorr Pyrazolone Synthesis.
Expertise in Practice: Causality Behind Experimental Choices
-
Choice of β-Ketoester: The selection of the β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate) directly dictates the substituents at the C3 and C5 (or C3 and C4, depending on tautomer) positions of the final pyrazolone. Ethyl acetoacetate will yield a 3-methyl-substituted pyrazolone, a common starting point for many derivatives.
-
Choice of Hydrazine: The nature of the hydrazine (e.g., hydrazine hydrate, phenylhydrazine, substituted hydrazines) determines the substituent on the N1 position. The use of phenylhydrazine is prevalent in the synthesis of many pharmacologically active compounds.
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is crucial.[11] It protonates the carbonyl group, increasing its electrophilicity and accelerating the initial hydrazone formation without promoting unwanted side reactions.
-
Solvent: Protic solvents like ethanol or 1-propanol are commonly used. They are effective at solvating the reactants and intermediates and can participate in the proton transfer steps required during the reaction mechanism.
Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one
This protocol is adapted from established procedures for the Knorr synthesis.[11][12]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (20 mL) to the mixture, followed by 3-4 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. A solid precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Allow the product to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol if necessary.
Data Presentation: Representative Knorr Syntheses
| β-Ketoester | Hydrazine | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Ethanol | 1.5 | ~90 | [11] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic Acid | 1-Propanol | 1 | >85 | [9] |
| Diethyl malonate | Phenylhydrazine | Acetic Acid | Ethanol | 2 | ~85 | [13] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Tolylsulfonohydrazides | Silver Catalyst | Acetonitrile | 12 | 70-90 | [14] |
Part 2: Modern Approaches: The Power of Multicomponent Reactions (MCRs)
While the Knorr synthesis is a powerful tool, modern drug discovery demands greater efficiency and molecular diversity. Multicomponent reactions (MCRs) have emerged as a superior strategy, allowing for the construction of complex molecular architectures in a single, one-pot operation.[15][16] These reactions are prized for their high atom economy, operational simplicity, and adherence to the principles of green chemistry.[15]
A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, a fused heterocyclic system with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[15][16][17]
Mechanistic Workflow
This reaction typically involves an aromatic aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative. The elegance of this MCR lies in its domino sequence, where the product of one reaction becomes the substrate for the next in the same pot.
-
In Situ Pyrazolone Formation: The β-ketoester and hydrazine first react via a Knorr condensation to form the 5-pyrazolone intermediate.
-
Knoevenagel Condensation: Concurrently, the aromatic aldehyde and malononitrile undergo a base-catalyzed Knoevenagel condensation to form an electron-deficient alkene (an arylidene malononitrile), which is a potent Michael acceptor.
-
Michael Addition: The active methylene group at the C4 position of the in-situ generated pyrazolone acts as a nucleophile, attacking the arylidene malononitrile in a classic Michael addition.
-
Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization (O-cyclization) followed by tautomerization to yield the final, stable dihydropyrano[2,3-c]pyrazole product.[13]
Diagram: Four-Component Synthesis Workflow
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Expertise in Practice: Causality Behind Experimental Choices
-
Catalyst Selection: The choice of catalyst is critical and offers significant control over the reaction's efficiency.
-
Base Catalysts (e.g., Piperidine, Et₂NH): Simple organic bases are highly effective as they can catalyze both the Knoevenagel condensation and the Michael addition steps.[15][16]
-
Brønsted/Lewis Acids (e.g., SSA, CeO₂/SiO₂): Acid catalysts can activate the aldehyde carbonyl for the Knoevenagel step and stabilize intermediates.[18][19] Heterogeneous catalysts like silica sulfuric acid (SSA) are particularly advantageous as they can be easily recovered and reused, improving the green credentials of the synthesis.[18]
-
Organocatalysts: Chiral organocatalysts can be employed to achieve enantioselective synthesis of pyrazolone derivatives.[20]
-
-
Reaction Medium: A significant advancement in these MCRs is the use of environmentally benign solvents.
-
Water: Water is an excellent solvent for many of these reactions. Hydrophobic effects and hydrogen bonding can accelerate the reaction rates.[19][21]
-
Solvent-Free: In some cases, the reaction can be run under neat (solvent-free) conditions, often with gentle heating, which represents an ideal green chemistry scenario.[22]
-
Detailed Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole
This protocol is a representative example of a base-catalyzed, one-pot synthesis.[15]
-
Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and ethyl acetoacetate (1 mmol, 0.130 g) in ethanol (10 mL).
-
Hydrazine Addition: Add phenylhydrazine (1 mmol, 0.108 g) to the stirred mixture.
-
Catalyst Addition: Add a catalytic amount of piperidine (5 mol%, ~0.05 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 20-60 minutes, signaled by the formation of a precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with ice-cold water and then a small amount of cold ethanol to remove residual reactants. The product is often pure enough after filtration, but can be recrystallized from ethanol if needed.
Data Presentation: Comparison of Catalytic Systems for MCRs
| Catalyst System | Solvent | Temp. | Time | Yield (%) | Ref. |
| Piperidine (5 mol%) | Water | RT | 20 min | 85-93 | [13] |
| Imidazole (cat.) | Water | Reflux | 2-3 h | 82-95 | [21][23] |
| Silica Sulfuric Acid (SSA) | Solvent-free | RT | 30-60 min | 85-95 | [18][22] |
| CeO₂/SiO₂ (0.9%) | Water | 80°C | 2-3 h | 85-92 | [19] |
| No Catalyst | THF | RT | 24 h | >80 | [24] |
Part 3: Strategic Functionalization of the Pyrazolone Core
The synthetic utility of pyrazolones extends beyond their initial formation. The pyrazolone ring, particularly at the C4 position, possesses an active methylene group that serves as a versatile handle for further functionalization, allowing for the synthesis of a vast library of derivatives from a common intermediate.
Synthesis of 4-Arylidenepyrazolones via Knoevenagel Condensation
A common and straightforward modification is the Knoevenagel condensation of a pre-formed pyrazolone with an aromatic aldehyde. This reaction introduces an exocyclic double bond at the C4 position, creating 4-arylidenepyrazolone derivatives, which are not only important synthetic intermediates but also possess significant biological activity.[24]
-
Mechanism: The reaction proceeds via a base-catalyzed mechanism. The base abstracts a proton from the acidic C4-methylene group of the pyrazolone, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, and subsequent dehydration yields the final conjugated product.
Diagram: Functionalization of the Pyrazolone Core
Caption: Key strategies for functionalizing the C4-position of the pyrazolone ring.
Detailed Experimental Protocol: Synthesis of a 4-Arylidenepyrazolone
This protocol describes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with an aromatic aldehyde.[24][25]
-
Reactant Setup: Dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol) and the desired aromatic aldehyde (1 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of sodium acetate (NaOAc).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into crushed ice. The solid product will precipitate.
-
Isolation: Filter the solid, wash thoroughly with water to remove acetic acid, and dry. Recrystallize from ethanol to obtain the pure product.
Conclusion and Future Outlook
The synthesis of pyrazolone compounds has evolved significantly from its classical origins. The foundational Knorr cyclocondensation remains a reliable and powerful method for constructing the core scaffold. However, the advent of multicomponent reactions has revolutionized the field, providing unparalleled efficiency, atom economy, and access to complex, drug-like molecules in a single step. Furthermore, the strategic functionalization of the pyrazolone ring offers a gateway to vast chemical diversity.
Looking ahead, the field is poised for further innovation. The development of novel catalytic systems, particularly for asymmetric synthesis, will be crucial for producing enantiomerically pure pyrazolone derivatives.[20] The continued emphasis on green chemistry will drive the discovery of more reactions that proceed in aqueous media or under solvent-free conditions, minimizing environmental impact.[26] The pyrazolone scaffold, with its rich history and versatile chemistry, will undoubtedly continue to be a source of new therapeutic agents for years to come.
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Bioactive Acylpyrazolone Sulfanilamides and Their Transition Metal Complexes: Single Crystal Structure of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one Sulfanilamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis and Biological Significance of Pyrazolones: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [icc.journals.pnu.ac.ir]
- 19. thieme-connect.com [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 23. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 26. tandfonline.com [tandfonline.com]
CAS number and molecular formula of 1-Acetyl-1H-pyrazol-3(2H)-one
Abstract
This technical guide provides a comprehensive overview of 1-Acetyl-1H-pyrazol-3(2H)-one, a versatile heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The document details the compound's chemical identity, physicochemical properties, a robust and high-yield synthesis protocol, and thorough characterization data. Furthermore, it explores the underlying reaction mechanisms, chemical reactivity, and its role as a key intermediate in the development of pharmacologically active agents. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. This guide is intended to serve as an essential resource for researchers leveraging this compound in their scientific endeavors.
Introduction and Strategic Importance
This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold that is a cornerstone in the architecture of numerous pharmaceuticals. The pyrazolone core is present in various drugs exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of an N-acetyl group at the 1-position modulates the electronic properties and reactivity of the pyrazolone ring system, making this compound a valuable and reactive intermediate for further chemical elaboration. Its utility is particularly noted in the synthesis of more complex molecules, such as substituted pyrazoles and fused heterocyclic systems, which are privileged structures in modern drug discovery programs. This guide provides the foundational knowledge required for the effective utilization of this compound in a research and development setting.
Compound Identification and Physicochemical Properties
A clear identification of the molecule's properties is fundamental for its application in a laboratory setting. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 852471-15-9 | |
| Molecular Formula | C₅H₆N₂O₂ | |
| Molecular Weight | 126.11 g/mol | |
| IUPAC Name | 1-acetyl-1,2-dihydro-3H-pyrazol-3-one | |
| Synonyms | 2-acetyl-1H-pyrazol-5-one, 1-(3-Hydroxy-1H-pyrazol-1-yl)ethanone | |
| Appearance | White to light yellow solid | |
| Storage | Sealed in a dry environment at room temperature |
Note: Experimental melting point and solubility data are not consistently reported in publicly available literature. Researchers should determine these properties experimentally as required for their specific applications.
Synthesis of this compound
The synthesis of this compound is reliably achieved through the N-acetylation of 1,2-dihydro-3H-pyrazol-3-one. The following protocol is a proven, high-yield method.
Synthesis Workflow
The overall workflow for the synthesis involves the reaction of the starting pyrazolone with acetic anhydride in the presence of a base, followed by workup and isolation of the final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1,2-dihydro-3H-pyrazol-3-one (4.97 g, 59.11 mmol)
-
Pyridine (35 mL total)
-
Acetic Anhydride (5.6 mL, 59.35 mmol)
-
Diethyl ether (approx. 80 mL)
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dihydro-3H-pyrazol-3-one (4.97 g) and pyridine (25 mL).
-
Heat the reaction mixture to 95 °C with continuous stirring.
-
In a separate container, prepare a solution of acetic anhydride (5.6 mL) dissolved in pyridine (10 mL).
-
Slowly add the acetic anhydride solution dropwise to the heated reaction mixture over approximately 3 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 95 °C for 3 hours.
-
Upon completion of the reaction (monitorable by TLC), remove the pyridine solvent by distillation under reduced pressure.
-
The resulting solid residue is then ground with approximately 40 mL of diethyl ether.
-
Filter the solid, wash it with an additional portion of diethyl ether, and dry it thoroughly to yield the final product.
Expected Yield: Approximately 6.96 g (93%).
Mechanistic Insights
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The pyridine serves as both the solvent and a base. The N2 nitrogen of the pyrazolone tautomer acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The pyridine facilitates the reaction by deprotonating the pyrazolone, increasing its nucleophilicity, and also by neutralizing the acetic acid byproduct formed during the reaction. The elevated temperature provides the necessary activation energy for the reaction to proceed to completion.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive structural confirmation.
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.96 (s, 1H, NH), 8.13 (d, J = 3.0 Hz, 1H, pyrazole-H), 6.01 (d, J = 3.0 Hz, 1H, pyrazole-H), 2.48 (s, 3H, COCH₃).
Interpretation:
-
The singlet at 10.96 ppm is characteristic of the acidic N-H proton of the pyrazolone ring.
-
The two doublets at 8.13 ppm and 6.01 ppm correspond to the two coupled vinyl protons on the pyrazolone ring.
-
The sharp singlet at 2.48 ppm integrates to three protons, confirming the presence of the acetyl methyl group.
¹³C NMR Spectroscopy
-
C=O (amide): ~168-172 ppm
-
C=O (ring): ~160-165 ppm
-
C (pyrazole ring): ~135-145 ppm (C adjacent to N-acetyl)
-
CH (pyrazole ring): ~100-110 ppm
-
CH₃ (acetyl): ~21-25 ppm
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands for 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, a related structure, include strong C=O stretching for the acetyl group around 1733 cm⁻¹. For this compound, one would expect:
-
N-H stretch: A broad band around 3100-3300 cm⁻¹
-
C-H stretch (aromatic/vinyl): ~3000-3100 cm⁻¹
-
C=O stretch (amide): A strong, sharp peak around 1700-1730 cm⁻¹
-
C=O stretch (ring lactam): A strong peak around 1650-1680 cm⁻¹
-
C=N/C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 126. A characteristic and often prominent fragmentation pattern for N-acetyl compounds is the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).
-
[M]⁺: m/z 126
-
[M - CH₂CO]⁺•: m/z 84
-
[M - CH₃CO]⁺: m/z 83
-
[CH₃CO]⁺: m/z 43 (acylium ion, often a base peak)
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate due to its multiple reactive sites.
Chemical Reactivity
-
N-H Acidity: The proton on the ring nitrogen is acidic and can be removed by a base, allowing for alkylation or other electrophilic substitutions at this position.
-
N-Acetyl Group: The acetyl group is an amide and can be susceptible to hydrolysis under strong acidic or basic conditions, which would regenerate the parent 1,2-dihydro-3H-pyrazol-3-one. This reactivity can be exploited as a protecting group strategy.
-
Ring System: The pyrazolone ring can participate in various reactions. The C4 position, for instance, is nucleophilic and can react with electrophiles. The carbonyl group in the ring can also undergo reactions typical of ketones.
Application as a Synthetic Intermediate
The primary value of this compound lies in its role as a precursor for more complex, biologically active molecules. The pyrazolone scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably those that act as selective COX-2 inhibitors. While direct synthesis of drugs like Celecoxib from this specific starting material is not the most common route, the fundamental pyrazolone structure is the critical pharmacophore. Research into novel pyrazole derivatives for applications as anticancer, anti-inflammatory, and antimicrobial agents often involves intermediates structurally related to or derived from N-acetylated pyrazolones.
Safety and Handling
Adherence to standard laboratory safety protocols is essential when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations:
-
Use in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Employ standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward, high-yield synthesis and versatile reactivity make it an attractive building block for the construction of novel heterocyclic compounds. This guide has provided the essential technical information—from synthesis and characterization to reactivity and safety—to empower researchers to confidently and effectively utilize this compound in their pursuit of new scientific discoveries and therapeutic innovations.
Physical properties and appearance of 1-Acetyl-1H-pyrazol-3(2H)-one
An In-Depth Technical Guide to 1-Acetyl-1H-pyrazol-3(2H)-one: Physical Properties and Spectroscopic Characterization
Introduction
This compound (CAS No. 852471-15-9) is a heterocyclic organic compound belonging to the pyrazole family.[1][2][3][4] Pyrazoles and their derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This guide provides a detailed overview of the known physical properties and appearance of this compound, intended for researchers, scientists, and professionals in drug development. The document further outlines a comprehensive protocol for its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for molecular identification.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and application in research. While extensive experimental data for this specific compound is not widely published, a combination of data from supplier technical sheets and computational models provides a reliable profile.
Data Presentation: Key Physicochemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2-acetyl-1H-pyrazol-5-one | PubChem[2][5] |
| CAS Number | 852471-15-9 | ChemicalBook, PubChem[1][2] |
| Molecular Formula | C₅H₆N₂O₂ | PubChem[2][6] |
| Molecular Weight | 126.11 g/mol | PubChem, Crysdot LLC[2][6] |
| Appearance | White to light yellow solid | ChemicalBook[1] |
| Purity (Typical) | ≥97% | Crysdot LLC, AiFChem[5] |
| Storage Conditions | Room temperature, sealed in a dry environment | ChemicalBook, MySkinRecipes[1][2] |
| SMILES | CC(=O)N1C=CC(=O)N1 | PubChem[2] |
| InChI Key | QAYRLKNRVJVHDK-UHFFFAOYSA-N | PubChem[2][6] |
| XLogP3 (Computed) | -0.9 | PubChem[6] |
| Topological Polar Surface Area (Computed) | 49.4 Ų | PubChem[6] |
Note: Specific experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. The XLogP3 and Topological Polar Surface Area are computationally derived values that provide insight into the compound's lipophilicity and polarity, respectively, which are critical parameters in drug design.
Structural Characterization: A Methodological Deep Dive
Confirming the identity and purity of a synthesized or procured compound is a critical first step in any research workflow. Spectroscopic methods are central to this process. While techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are invaluable for identifying functional groups and confirming molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed map of the molecular structure.
Expert Insight: The Power of ¹H NMR
Proton NMR (¹H NMR) is particularly powerful as it provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is definitive. A reported spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) shows four distinct signals, perfectly corresponding to the four unique proton environments in the molecule.[1]
-
δ 10.96 (s, 1H): This singlet corresponds to the labile proton of the N-H group within the pyrazole ring. Its significant downfield shift is characteristic of a proton attached to a nitrogen atom in a heterocyclic system, often involved in hydrogen bonding with the solvent.
-
δ 8.13 (d, J = 3.0 Hz, 1H): This doublet represents one of the vinyl protons on the pyrazole ring. The splitting pattern (doublet) and coupling constant (J = 3.0 Hz) indicate it is adjacent to one other proton.
-
δ 6.01 (d, J = 3.0 Hz, 1H): This is the second vinyl proton on the ring, coupled to the proton at 8.13 ppm.
-
δ 2.48 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl (CH₃) group of the acetyl moiety. It appears as a singlet because there are no adjacent protons to couple with.
Experimental Protocol: Structural Verification by ¹H NMR Spectroscopy
This protocol provides a self-validating system for confirming the identity of this compound.
Objective:
To acquire a high-resolution ¹H NMR spectrum to confirm the molecular structure and assess the purity of the sample.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8 atom % D
-
5 mm NMR tubes
-
Pipettes and glassware
-
NMR Spectrometer (e.g., 400 MHz)
Methodology:
-
Sample Preparation:
-
Rationale: Proper sample preparation is crucial for obtaining a high-quality, homogeneous solution, which is necessary for sharp NMR signals.
-
Step 1: Weigh approximately 5-10 mg of the solid this compound directly into a clean, dry vial.
-
Step 2: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Expertise: DMSO-d₆ is chosen as the solvent due to its excellent solvating power for polar organic molecules and its high boiling point, which minimizes evaporation. Its residual proton signal appears around 2.50 ppm, which is noted to avoid confusion with the analyte signals.
-
Step 3: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution should be obtained.
-
Step 4: Transfer the solution into a 5 mm NMR tube.
-
-
NMR Spectrometer Setup & Acquisition:
-
Rationale: The spectrometer must be properly tuned and shimmed to ensure high resolution and accurate chemical shift referencing.
-
Step 1: Insert the NMR tube into the spectrometer.
-
Step 2: Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Step 3: Shim the magnetic field to optimize its homogeneity. This is an automated or semi-automated process on modern spectrometers and is critical for obtaining sharp resonance lines.
-
Step 4: Set the acquisition parameters. A standard ¹H acquisition experiment is typically sufficient. Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-12 ppm).
-
Step 5: Acquire the spectrum. The number of scans can be adjusted (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Rationale: Proper data processing is required to extract accurate chemical shifts, coupling constants, and integrals.
-
Step 1: Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Step 2: Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Step 3: Calibrate the chemical shift axis by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm.
-
Step 4: Integrate the peaks. Set the integral of one of the single-proton signals (e.g., the doublet at 8.13 ppm) to 1.0. The other integrals should correspond to the number of protons for each signal (1H, 1H, and 3H).
-
Step 5: Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) to confirm the structure as detailed in the section above.
-
Workflow Visualization
The following diagram illustrates the logical flow of the NMR characterization protocol.
Caption: Workflow for structural verification via ¹H NMR.
References
- 1. This compound | 852471-15-9 [amp.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. 1-Acetyl-4,5-dihydro-1H-pyrazole - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- | C37H34N4O3S | CID 3077082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 852471-15-9 | this compound - AiFChem [aifchem.com]
- 6. 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one | C5H6N2O2 | CID 67004629 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1-Acetyl-1H-pyrazol-3(2H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 1-Acetyl-1H-pyrazol-3(2H)-one (CAS: 852471-15-9). As a versatile heterocyclic building block in medicinal chemistry and materials science, understanding its properties is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, grounding safety in scientific principles.
Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of a thorough risk assessment. This compound is a pyrazolone derivative, a class of compounds known for a wide spectrum of biological activities.[2][3]
| Property | Value | Source |
| CAS Number | 852471-15-9 | [4][5] |
| Molecular Formula | C₅H₆N₂O₂ | [6] |
| Molecular Weight | 126.11 g/mol | [6] |
| Appearance | White to light yellow solid | [4] |
| Synonyms | 1-(3-Hydroxy-1H-pyrazol-1-yl)ethanone, 2-acetyl-1H-pyrazol-5-one | [6] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [4] |
Hazard Identification and GHS Classification
While comprehensive toxicological data for this compound is limited, data from suppliers and structurally similar pyrazole derivatives provide a basis for a cautious GHS classification.[7][8][9] The primary hazards are associated with acute ingestion and irritation.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | ||
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Source citations for the table data:[7][8][9]
Core Principles of Risk Mitigation: A Proactive Approach
Safe handling is a dynamic process that begins before the container is opened. The following workflow illustrates the logical progression from risk assessment to safe disposal, forming a self-validating system for laboratory operations.
Caption: Risk Mitigation Workflow for Handling Chemical Reagents.
Standard Operating Procedures (SOPs)
Adherence to detailed protocols is critical for minimizing exposure and ensuring reproducible results.
Engineering Controls
The primary engineering control is to minimize the potential for inhalation of the solid powder.
-
Causality: The compound is classified as a potential respiratory irritant (H335).[9]
-
Protocol: All weighing operations and manipulations of the solid compound that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure.[7][10] General laboratory ventilation must be adequate to maintain low airborne concentrations.[11][12]
Personal Protective Equipment (PPE) Protocol
PPE is the essential barrier between the researcher and the chemical.
-
Causality: PPE selection is directly dictated by the hazard classifications H315 (skin irritation) and H319 (serious eye irritation).[8][9]
-
Step-by-Step Protocol:
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7][13] A face shield may be required for larger quantities or when there is a significant splash risk.[8]
-
Hand Protection: Wear nitrile or other chemically-impervious gloves.[7][13] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as chemical waste.[14]
-
Body Protection: A standard laboratory coat is required.[7] For larger-scale work, consider impervious clothing or an apron.[10]
-
Respiratory Protection: Not typically required if work is conducted within a functional fume hood. If engineering controls are unavailable or insufficient, a NIOSH-approved particulate respirator (e.g., N95) or higher should be used.[14]
-
Laboratory Handling and Weighing Protocol
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the required PPE as described in section 4.2.
-
Place all necessary equipment (weigh boat, spatula, container) inside the fume hood.
-
Carefully open the stock container, minimizing any disturbance that could create airborne dust.
-
Slowly transfer the desired amount of this compound to the weigh boat.
-
Securely close the stock container.
-
Proceed with the experimental procedure within the fume hood.
-
After use, decontaminate the spatula and work surface.
-
Wash hands thoroughly after handling, even if gloves were worn.[7][11][13]
Storage Protocol
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.
-
Causality: Improper storage can lead to degradation or reaction with incompatible materials.
-
Protocol:
-
Store in a tightly closed container to prevent moisture absorption.[7][9][11]
-
Keep in a cool, dry, and well-ventilated area.[7][10][11] Recommended storage is at room temperature.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][12]
-
The storage area should be secure and locked where required by local regulations.[7][9][13]
-
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
Caption: Emergency Response Decision Tree for Spills and Exposures.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention immediately.[9][11][13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][11][13] If skin irritation occurs or persists, get medical advice.[9]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[11][13] Remove contact lenses if present and easy to do so.[4][9] Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth thoroughly with water.[7][9] Do NOT induce vomiting. Call a POISON CENTER or physician if the person feels unwell.[9]
Accidental Release (Spill) Protocol
-
Avoid breathing dust and ensure adequate ventilation.[11][14]
-
Wear full PPE, including respiratory protection if necessary.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[12][15]
-
Prevent the spilled material from entering drains or waterways.[7][10]
-
Clean the spill area thoroughly with soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.[14]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][13][16]
-
Specific Hazards: During a fire, toxic and irritating fumes may be generated, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[12][13]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][12][13]
Stability, Reactivity, and Disposal
Chemical Stability and Reactivity Profile
-
Stability: The compound is stable under recommended storage conditions.[7]
-
Incompatible Materials: Avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[7][12]
-
Hazardous Decomposition: Under fire conditions, may decompose to produce toxic fumes of carbon and nitrogen oxides.[7][12]
Waste Disposal Protocol
-
All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, weigh boats), must be treated as chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of waste through a licensed professional waste disposal service, in accordance with all applicable federal, state, and local regulations.[7][10][13] Do not discharge into sewer systems or the environment.[10]
Toxicological Profile Summary
The toxicological properties of this compound have not been exhaustively investigated.[14] The available data indicates it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[8][9] There is no specific data available regarding its potential for carcinogenicity, mutagenicity, or reproductive toxicity.[8][14] Therefore, as a matter of sound scientific practice, this compound should be handled at all times as if it were potentially hazardous, and exposure should be minimized.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 852471-15-9 [amp.chemicalbook.com]
- 5. 852471-15-9 | this compound - AiFChem [aifchem.com]
- 6. 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one | C5H6N2O2 | CID 67004629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. aaronchem.com [aaronchem.com]
- 9. This compound [chemdict.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.com [capotchem.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-Acetyl-1H-pyrazol-3(2H)-one
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Acetyl-1H-pyrazol-3(2H)-one, a valuable heterocyclic building block. The procedure detailed herein is based on the N-acetylation of 1,2-dihydro-3H-pyrazol-3-one using acetic anhydride. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices, safety precautions, and methods for product characterization to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
Pyrazolone derivatives are a cornerstone in medicinal chemistry and pharmacology, forming the structural core of numerous therapeutic agents.[1][2] Their diverse biological activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] this compound serves as a key intermediate for the synthesis of more complex, biologically active molecules.
The synthesis described here employs a direct N-acetylation of the pyrazolone ring. Acetylation is a fundamental transformation in organic chemistry, and in this context, it involves the reaction of a nucleophilic nitrogen atom on the pyrazole ring with an electrophilic acetylating agent, acetic anhydride.[4] Pyridine is utilized not only as a solvent but also as a basic catalyst that activates the acetylating agent and scavenges the acetic acid byproduct, driving the reaction to completion.
Reaction Scheme:
1,2-dihydro-3H-pyrazol-3-one + Acetic Anhydride → this compound + Acetic Acid
Materials and Equipment
A clear summary of all necessary components for this synthesis is provided below. It is imperative to use reagents of appropriate purity and to ensure all glassware is clean and dry.
| Reagents & Solvents | CAS Number | Molecular Weight | Quantity | Supplier Notes |
| 1,2-dihydro-3H-pyrazol-3-one | 3129-91-7 | 84.08 g/mol | 4.97 g (59.11 mmol) | Reagent Grade |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | 5.6 mL (59.35 mmol) | ACS Grade or higher |
| Pyridine | 110-86-1 | 79.10 g/mol | 35 mL (total) | Anhydrous |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | ~80 mL | Anhydrous |
| Equipment | Description | Quantity |
| Round-bottomed flask | 100 mL, with ground glass joint | 1 |
| Magnetic stirrer hotplate | With temperature control | 1 |
| Magnetic stir bar | Teflon-coated, appropriate size | 1 |
| Reflux condenser | With appropriate joint size | 1 |
| Dropping funnel | 50 mL | 1 |
| Rotary evaporator | For solvent removal under reduced pressure | 1 |
| Buchner funnel & flask | For vacuum filtration | 1 |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. | As needed |
| Analytical balance | For weighing reagents | 1 |
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, from initial setup to the final, purified product.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is based on a verified synthetic procedure yielding a high purity product.[5]
Part 1: Reaction Setup and Execution
-
Flask Preparation: To a 100 mL round-bottomed flask, add 1,2-dihydro-3H-pyrazol-3-one (4.97 g, 59.11 mmol) and pyridine (25 mL).[5]
-
Expert Insight: Pyridine serves as both the solvent and a base. As a base, it deprotonates the pyrazolone, increasing its nucleophilicity, and neutralizes the acetic acid byproduct formed during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
-
-
Assembly: Add a magnetic stir bar to the flask and fit it with a reflux condenser. Place the entire apparatus on a magnetic stirrer hotplate.
-
Heating: Begin stirring the mixture and heat it to 95 °C.[5]
-
Expert Insight: Heating provides the necessary activation energy for the acylation reaction to proceed at a practical rate.
-
-
Reagent Addition: In a separate small beaker or flask, prepare a solution of acetic anhydride (5.6 mL, 59.35 mmol) dissolved in pyridine (10 mL).[5] Transfer this solution to a dropping funnel placed atop the reflux condenser.
-
Initiating the Reaction: Add the acetic anhydride solution dropwise to the heated pyrazolone mixture over approximately 3 minutes.[5]
-
Expert Insight: A slow, dropwise addition is crucial to control the exothermic nature of the acylation reaction. Adding the anhydride too quickly could cause a rapid temperature increase, potentially leading to the formation of undesired byproducts.
-
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at 95 °C for 3 hours to ensure the reaction goes to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
Part 2: Product Isolation and Purification
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine by distillation under reduced pressure using a rotary evaporator.[5]
-
Expert Insight: Pyridine has a relatively high boiling point (115 °C). Removal under reduced pressure allows for its efficient evaporation at a much lower temperature, preventing thermal degradation of the product.
-
-
Precipitation and Washing: The removal of the solvent will yield a solid residue. To this residue, add 40 mL of diethyl ether and grind the solid thoroughly with a spatula or glass rod.[5]
-
Expert Insight: This step is a form of trituration. The desired product, this compound, is poorly soluble in diethyl ether, while unreacted acetic anhydride and other potential organic impurities are more soluble. Grinding breaks up the solid mass, maximizing the surface area for an effective wash.
-
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid cake with an additional portion of fresh diethyl ether.
-
Drying: Transfer the purified solid to a watch glass or petri dish and dry it thoroughly. A vacuum oven at a low temperature (e.g., 40-50 °C) can be used to accelerate this process. The expected outcome is a solid product with a yield of approximately 6.96 g (93%).[5]
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum should be acquired to confirm the structure.
-
Expected Data (400 MHz, DMSO-d6): δ 10.96 (s, 1H, NH), 8.13 (d, J = 3.0 Hz, 1H, pyrazole-H), 6.01 (d, J = 3.0 Hz, 1H, pyrazole-H), 2.48 (s, 3H, COCH₃).[5] The singlet at 10.96 ppm corresponds to the tautomeric OH/NH proton, the two doublets are characteristic of the adjacent protons on the pyrazole ring, and the singlet at 2.48 ppm confirms the presence of the acetyl group's methyl protons.
-
-
FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the C=O (amide) and C=O (ketone) stretching vibrations, typically in the range of 1650-1750 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (126.11 g/mol ).
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic Anhydride (CAS: 108-24-7): Corrosive, flammable, and causes severe skin burns and eye damage. Handle with extreme care.
-
Pyridine (CAS: 110-86-1): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
1,2-dihydro-3H-pyrazol-3-one: May cause skin and eye irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so, and continue rinsing.[5]
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 852471-15-9 [amp.chemicalbook.com]
Application Notes & Protocols: Leveraging 1-Acetyl-1H-pyrazol-3(2H)-one as a Versatile Precursor in Modern Drug Discovery
Abstract
The pyrazolone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] These heterocycles are integral to drugs with applications ranging from analgesic and anti-inflammatory to anticancer and antimicrobial agents.[3][4][5] This guide focuses on a key intermediate, 1-Acetyl-1H-pyrazol-3(2H)-one , detailing its strategic use as a precursor for the synthesis of complex, drug-like molecules. We will explore its synthesis, key reactive properties, and provide detailed, field-tested protocols for its application in multicomponent reactions and other critical synthetic transformations, offering researchers a practical framework for leveraging this versatile building block in drug discovery programs.
The Strategic Importance of the Pyrazolone Core
The pyrazolone ring system has a rich history in pharmacology, beginning with the synthesis of Antipyrine by Ludwig Knorr in 1883.[2][6] Its value lies in its unique electronic and structural features: the five-membered ring with two adjacent nitrogen atoms can participate in various non-covalent interactions (e.g., hydrogen bonding) with biological targets.[2] The presence of multiple reactive sites allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profile of derivative compounds.[1]
This compound serves as a stabilized, yet highly adaptable, starting material. The N-acetyl group modulates the reactivity of the pyrazolone core, acting as a protecting group that can be removed or as a directing group in certain reactions. Its true power is unlocked when it is used to generate the reactive pyrazolone scaffold for elaboration into more complex heterocyclic systems.
Table 1: Examples of Marketed Drugs and Bioactive Molecules Featuring the Pyrazolone Scaffold
| Compound Name | Therapeutic Class | Key Structural Feature |
| Edaravone (Radicava) | Neuroprotective Agent (ALS, Stroke) | 1-phenyl-3-methyl-5-pyrazolone core[7] |
| Antipyrine (Phenazone) | Analgesic, Antipyretic | 1,5-dimethyl-2-phenylpyrazol-3-one[2][6] |
| Celecoxib (Celebrex) | NSAID (COX-2 Inhibitor) | Di-substituted pyrazole ring |
| Eltrombopag | Thrombopoietin Receptor Agonist | Features a substituted pyrazolone moiety[1] |
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for maintaining the integrity of the precursor and ensuring experimental reproducibility.
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 852471-15-9[8][9][10] |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Appearance | White to light yellow solid[8] |
| Storage Temperature | Room Temperature, Sealed in dry conditions[8] |
Safety & Handling:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. In case of eye contact, rinse cautiously with water for several minutes.[8]
Synthetic Pathways & Mechanistic Insights
The utility of this compound stems from its role as a stable precursor to the highly reactive 3-methyl-5-pyrazolone (or other substituted pyrazolones), which can be generated in situ or in a separate step. This approach is central to several modern synthetic strategies.
Caption: Core synthetic strategies originating from this compound.
Context: The Knorr Pyrazole Synthesis
The foundational method for creating the pyrazolone core is the Knorr Pyrazole Synthesis, first reported in 1883.[11][12] It involves the condensation of a β-ketoester (like ethyl acetoacetate) with a hydrazine derivative.[13] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazolone ring.[11][14][15] Understanding this mechanism is key to appreciating how pyrazolones are generated in situ for subsequent reactions.
Caption: Simplified workflow of the Knorr Pyrazole Synthesis.
Application in Multicomponent Reactions (MCRs)
MCRs are powerful tools in drug discovery, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step.[16][17] The pyrazolone scaffold is a frequent participant in MCRs, particularly in the four-component synthesis of dihydropyrano[2,3-c]pyrazoles, which are known to possess a wide range of biological activities.[18][19][20]
In a typical four-component reaction, the pyrazolone is generated in situ from ethyl acetoacetate and hydrazine hydrate. This intermediate then reacts with an aldehyde and malononitrile. The causality is as follows:
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile (an active methylene compound), typically base-catalyzed, to form an arylidenemalononitrile intermediate.
-
Michael Addition: The reactive C4 position of the in situ generated pyrazolone acts as a nucleophile, attacking the electron-deficient double bond of the arylidenemalononitrile in a Michael addition.
-
Cyclization & Tautomerization: The resulting adduct undergoes an intramolecular cyclization followed by tautomerization to yield the stable, final pyrano[2,3-c]pyrazole product.[16]
This one-pot approach adheres to the principles of green chemistry by improving atom economy and reducing waste.[16][17]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.
Protocol 1: Synthesis of this compound
This protocol describes the direct acetylation of 1,2-dihydro-3H-pyrazol-3-one. The use of pyridine as both a solvent and a base is crucial; it neutralizes the acetic acid byproduct, driving the reaction to completion.
Materials:
-
1,2-dihydro-3H-pyrazol-3-one
-
Pyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottomed flask, magnetic stirrer, reflux condenser
Procedure: [8]
-
Reaction Setup: In a 100 mL round-bottomed flask, add 1,2-dihydro-3H-pyrazol-3-one (4.97 g, 59.11 mmol) and pyridine (25 mL).
-
Heating: Heat the mixture to 95 °C with continuous stirring.
-
Reagent Addition: Prepare a solution of acetic anhydride (5.6 mL, 59.35 mmol) in pyridine (10 mL). Add this solution dropwise to the heated reaction mixture over 3 minutes. Causality: Slow addition prevents an exothermic runaway and ensures homogenous mixing.
-
Reaction: Maintain the reaction at 95 °C with stirring for 3 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the pyridine by distillation under reduced pressure.
-
Purification: Grind the resulting solid residue with 40 mL of diethyl ether. Filter the solid, wash with additional ether, and dry to afford the final product. A typical yield is around 93%.[8]
Protocol 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives
This protocol demonstrates the power of MCRs by generating a complex heterocyclic system in a single pot. The pyrazolone precursor is formed in situ. Using water or aqueous ethanol as a solvent is a key green chemistry principle.[18]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol, Water
-
Organocatalyst (e.g., urea, glycine, or piperidine)[18]
Procedure:
-
Catalyst & Reagent Mixing: In a flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in an aqueous ethanol solution (e.g., 10 mL).
-
Catalyst Addition: Add a catalytic amount of an organocatalyst like urea (10 mol%). Causality: The catalyst facilitates both the initial Knoevenagel condensation and the subsequent Michael addition by activating the reactants.[18]
-
Reaction: Stir the mixture vigorously at room temperature or gentle heat (e.g., 70°C) for the prescribed time (can range from 20 minutes to 12 hours depending on the catalyst and substrates).[18]
-
Monitoring: Track the reaction's progress by TLC until the starting materials are consumed.
-
Isolation: The product often precipitates directly from the reaction mixture upon completion. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol or water to remove residual reactants and catalyst. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure dihydropyrano[2,3-c]pyrazole derivative.[16][18]
Caption: Plausible mechanism for the four-component synthesis of pyranopyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicstrive.com [academicstrive.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. This compound | 852471-15-9 [amp.chemicalbook.com]
- 9. 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one | C5H6N2O2 | CID 67004629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. jk-sci.com [jk-sci.com]
- 15. name-reaction.com [name-reaction.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Acetylation of Pyrazoles with Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of N-Acetylpyrazoles
Pyrazoles and their derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of an acetyl group onto the pyrazole nitrogen (N-acetylation) can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This modification is a critical step in the synthesis of a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and insecticidal properties.[1][2] This guide provides a comprehensive overview of the experimental setup for the N-acetylation of pyrazoles using acetic anhydride, emphasizing the underlying chemical principles, detailed protocols, and safety considerations.
Reaction Mechanism and Scientific Rationale
The N-acetylation of a pyrazole with acetic anhydride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the pyrazole's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group to yield the N-acetylated pyrazole and acetic acid as a byproduct.
The reaction can often be performed without a catalyst, particularly with elevated temperatures. However, in many syntheses, especially those starting from precursors like chalcones and hydrazine hydrate to form the pyrazole ring in situ, acid catalysts are employed to facilitate the initial cyclization.[1][3] In other cases, a base like pyridine can be used, which not only acts as a solvent but also activates the acetic anhydride and neutralizes the acetic acid byproduct.[4]
Visualizing the General Reaction Workflow
The following diagram outlines the typical laboratory workflow for the N-acetylation of a pre-synthesized pyrazole.
References
The Role of 1-Acetyl-1H-pyrazol-3(2H)-one in the Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolone Scaffold in Anti-Inflammatory Drug Discovery
The five-membered heterocyclic pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among these, pyrazolone derivatives have historically played a pivotal role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Classic examples include Antipyrine, one of the first synthetic drugs, and Phenylbutazone.[1] Modern anti-inflammatory therapy has seen the advent of selective COX-2 inhibitors like Celecoxib, which also features a pyrazole core, highlighting the enduring importance of this heterocycle in the quest for safer and more effective anti-inflammatory agents.[3]
The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1]
This technical guide focuses on the utility of a specific, activated pyrazolone building block, 1-Acetyl-1H-pyrazol-3(2H)-one , in the synthesis of novel anti-inflammatory agents. We will explore its synthesis, reactivity, and application in constructing more complex molecular architectures designed to target the enzymes of the inflammatory cascade.
Synthesis of the Core Synthon: this compound
The starting material, this compound, is not commonly used as a primary building block in many documented syntheses of anti-inflammatory agents. More frequently, the N-acetyl functionality is introduced in situ during the cyclization step to form the pyrazole or pyrazoline ring. This is typically achieved by reacting a chalcone or a 1,3-dicarbonyl compound with hydrazine hydrate in glacial acetic acid, where acetic acid serves as both the solvent and the acetylating agent.[2]
However, for synthetic strategies that require a pre-functionalized, stable pyrazolone core, this compound can be prepared and isolated. The acetyl group at the N1 position can influence the reactivity of the pyrazolone ring, particularly at the C4 position, making it a valuable intermediate for specific synthetic transformations.
Protocol 1: Synthesis of this compound
This protocol is based on the acetylation of 1,2-dihydro-3H-pyrazol-3-one.
Materials:
-
1,2-dihydro-3H-pyrazol-3-one
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
Round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dihydro-3H-pyrazol-3-one (1.0 eq) and pyridine (approx. 5 volumes).
-
Heat the mixture to 95 °C with continuous stirring.
-
Prepare a solution of acetic anhydride (1.0 eq) in pyridine (approx. 2 volumes).
-
Slowly add the acetic anhydride solution dropwise to the reaction mixture over 3 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 95 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by distillation under reduced pressure using a rotary evaporator.
-
Grind the resulting solid residue with diethyl ether (approx. 8 volumes), filter using a Büchner funnel, and wash the solid with diethyl ether.
-
Dry the product to afford this compound.
Causality of Experimental Choices:
-
Pyridine: Acts as a base to neutralize the acetic acid byproduct of the reaction and also serves as a solvent.
-
Acetic Anhydride: A strong and readily available acetylating agent.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Ether Wash: Removes residual pyridine and unreacted acetic anhydride.
Synthetic Utility of this compound in Building Anti-Inflammatory Scaffolds
The this compound synthon possesses several reactive sites that can be exploited for the construction of more complex molecules. The active methylene group at the C4 position is particularly susceptible to electrophilic substitution and condensation reactions. The acetyl group at N1 can also influence the electronic properties of the pyrazole ring.
Knoevenagel Condensation for the Introduction of Arylidene Moieties
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[4][5] In the context of synthesizing anti-inflammatory agents, this reaction can be used to introduce substituted aryl groups, a common feature in many COX-2 inhibitors.
Caption: Knoevenagel condensation of this compound.
Protocol 2: General Procedure for Knoevenagel Condensation
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., a few drops).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Piperidine: A mild base that is sufficient to deprotonate the active methylene group at C4 without causing self-condensation of the aldehyde.[4]
-
Ethanol: A common solvent for this type of reaction that can dissolve the reactants and facilitate the reaction.
-
Aromatic Aldehyde: The choice of substitution on the aromatic ring is crucial for tuning the biological activity of the final compound. Electron-donating or withdrawing groups can affect the compound's binding affinity to the target enzyme.
Vilsmeier-Haack Reaction for Formylation
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] This reaction can be used to introduce a formyl group at the C4 position of the pyrazolone ring, which can then serve as a handle for further synthetic modifications, such as the synthesis of pyrazole-fused heterocyclic systems.
Caption: Vilsmeier-Haack formylation of this compound.
Protocol 3: General Procedure for Vilsmeier-Haack Reaction
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.0 eq) to ice-cold DMF, with stirring.
-
To this reagent, add this compound (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The product may precipitate and can be collected by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Vilsmeier Reagent: The electrophilic species responsible for the formylation of the electron-rich pyrazolone ring.[8]
-
Ice Bath: The formation of the Vilsmeier reagent is exothermic and needs to be controlled to prevent side reactions.
-
Neutralization: The reaction is performed under acidic conditions, and neutralization is necessary for the work-up and isolation of the product.
Biological Evaluation of Synthesized Pyrazolone Derivatives
The anti-inflammatory potential of newly synthesized compounds is primarily assessed by their ability to inhibit COX-1 and COX-2 enzymes. An in vitro assay is typically performed to determine the half-maximal inhibitory concentration (IC₅₀) for each enzyme. A high selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is desirable for a COX-2 selective inhibitor.
Table 1: In Vitro COX Inhibitory Activity of Representative Pyrazolone Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [1] |
| Pyrazolone Derivative 5f | >100 | 1.50 | >66.7 | [9] |
| Pyrazolone Derivative 6f | >100 | 1.15 | >86.9 | [9] |
| Pyrazole-hydrazone 4a | 5.63 | 0.67 | 8.41 | [10] |
| Pyrazole-hydrazone 4b | 6.12 | 0.58 | 10.55 | [10] |
| Hybrid Pyrazole 5u | 134.12 | 1.79 | 74.92 | [11] |
| Hybrid Pyrazole 5s | 182.54 | 2.51 | 72.95 | [11] |
Mechanism of Action: How Pyrazolones Inhibit COX Enzymes
The anti-inflammatory effect of pyrazolone derivatives is primarily attributed to their ability to block the cyclooxygenase (COX) pathway of arachidonic acid metabolism. By inhibiting COX enzymes, they prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of COX inhibition by pyrazolone derivatives.
Selective COX-2 inhibitors, such as celecoxib and many of the novel pyrazolone derivatives being developed, are designed to fit into the active site of the COX-2 enzyme more readily than that of the COX-1 enzyme. This selectivity is often attributed to the presence of a side pocket in the COX-2 active site that is absent in COX-1. The bulky side groups on many pyrazolone-based inhibitors can occupy this side pocket, leading to a more potent and selective inhibition of COX-2.[12]
Conclusion and Future Perspectives
This compound represents a versatile and reactive synthon for the development of novel anti-inflammatory agents. Its activated C4 position allows for the facile introduction of various pharmacophoric groups through reactions such as Knoevenagel condensation and Vilsmeier-Haack formylation. The N-acetyl group can serve to modulate the electronic properties of the pyrazole ring and can also be a key feature for biological activity.
Future research in this area should focus on the synthesis of diverse libraries of compounds derived from this compound and their systematic evaluation for COX-1/COX-2 inhibitory activity. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for high potency and selectivity. Furthermore, investigating dual inhibitors that target both COX and other inflammatory pathways, such as 5-lipoxygenase (5-LOX), could lead to the development of anti-inflammatory agents with improved efficacy and a better safety profile.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for monitoring the progress of pyrazole acetylation
Introduction
The acetylation of pyrazoles is a cornerstone reaction in synthetic organic chemistry, pivotal to the development of a vast array of pharmaceuticals and agrochemicals. The introduction of an acetyl group can significantly modulate the physicochemical properties and biological activity of the pyrazole scaffold.[1] Consequently, the meticulous monitoring of this reaction is not merely a procedural step but a critical component of process optimization, yield maximization, and impurity profiling.
This guide provides a comprehensive overview of the principal analytical techniques for monitoring the progress of pyrazole acetylation. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for each method. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not just followed, but understood.
The Acetylation Reaction of Pyrazole: A Mechanistic Overview
The acetylation of a pyrazole typically involves the reaction of the pyrazole with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on one of the pyrazole's nitrogen atoms attacks the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of a leaving group (e.g., acetate or chloride), resulting in the formation of the N-acetylated pyrazole.[3][4] The reaction is often catalyzed by a base or an acid.[5]
The progress of the reaction can be monitored by observing the consumption of the pyrazole starting material and the formation of the N-acetylated product.
I. Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the real-time, qualitative monitoring of chemical reactions at the bench.[6][7] It provides a quick snapshot of the reaction's progress by separating the starting material, product, and any potential byproducts based on their differential polarity.[7]
A. Scientific Principles
TLC operates on the principle of adsorption chromatography.[7] A small amount of the reaction mixture is spotted onto a stationary phase (typically silica gel coated on a plate).[6][7] The plate is then placed in a developing chamber with a shallow pool of a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture with it.[7] The separation is based on the partitioning of the analytes between the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger affinity for the polar silica gel and move shorter distances.[7]
B. Experimental Protocol
-
Plate Preparation: Use commercially available silica gel 60 F254 plates.[8] With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.[7]
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture (a few drops) and dilute it with a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture onto the origin line. It is also crucial to spot the pyrazole starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common starting point for pyrazole acetylation is a mixture of ethyl acetate and hexane. The optimal ratio will depend on the specific polarity of the reactants and products and may require some experimentation to achieve good separation.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[8] Alternatively, staining with iodine can be used.[8]
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot (the N-acetylated product) indicate the progress of the reaction. The relative intensity of the spots provides a qualitative measure of the conversion.
C. Causality and Insights
-
Choice of Mobile Phase: The polarity of the mobile phase is critical. A less polar mobile phase (higher hexane content) will result in lower Rf values for all components, while a more polar mobile phase (higher ethyl acetate content) will cause all spots to move further up the plate. The goal is to find a solvent system that provides a clear separation between the starting material and the product.
-
Co-spotting: To confirm the identity of the product spot, a co-spot can be performed. This involves spotting the reaction mixture and a standard of the expected product on the same lane. If they are the same compound, they will appear as a single spot.
D. Data Presentation
| Compound | Typical Mobile Phase | Typical Rf Value | Visualization |
| Pyrazole (Starting Material) | 30% Ethyl Acetate in Hexane | ~0.2 | UV (254 nm) |
| N-Acetylpyrazole (Product) | 30% Ethyl Acetate in Hexane | ~0.5 | UV (254 nm) |
Note: Rf values are indicative and can vary based on the specific pyrazole derivative and exact TLC conditions.
E. Workflow Visualization
Caption: Workflow for monitoring pyrazole acetylation using TLC.
II. High-Performance Liquid Chromatography (HPLC): A Quantitative Approach
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of the components in a reaction mixture.[9] It offers superior resolution and sensitivity compared to TLC, making it the method of choice for accurate quantitative analysis.
A. Scientific Principles
HPLC separates compounds based on their differential partitioning between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure. For pyrazole and its acetylated derivative, which differ in polarity, Reversed-Phase HPLC (RP-HPLC) is typically the most effective method.[10][11][12][13] In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[10][13] Less polar compounds, like N-acetylpyrazole, will have a stronger affinity for the stationary phase and thus a longer retention time, while more polar compounds, like the starting pyrazole, will elute earlier.
B. Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., by adding it to a large volume of water). Dilute the quenched sample with the initial mobile phase to a suitable concentration.[6] Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[9]
-
Instrumentation and Column: Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). A C18 column is a standard choice for this separation.[9][10][11]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and acetonitrile or methanol is commonly used.[10][13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 25 ± 2ºC.[10]
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength where both the starting material and the product have significant absorbance (e.g., 210-260 nm).[10][11]
-
-
Data Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times, which can be confirmed by injecting standards of each compound. The area under each peak is proportional to the concentration of the corresponding compound. The percentage conversion can be calculated by comparing the peak area of the product to the total peak area of the starting material and product.
C. Causality and Insights
-
Method Validation: For regulated environments, the HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[14][15][16][17][18]
-
Mobile Phase Additives: The addition of a small amount of acid to the mobile phase can protonate any residual silanol groups on the stationary phase, reducing peak tailing and improving resolution.
-
Isocratic vs. Gradient Elution: For simple reaction mixtures with well-separated components, an isocratic method (constant mobile phase composition) may be sufficient.[10] For more complex mixtures or to reduce analysis time, a gradient method (where the mobile phase composition changes over time) is often preferred.
D. Data Presentation
| Compound | Column | Mobile Phase Gradient | Retention Time (min) |
| Pyrazole | C18 (4.6 x 150 mm, 5 µm) | 10-90% Acetonitrile in Water (with 0.1% TFA) over 10 min | ~3.5 |
| N-Acetylpyrazole | C18 (4.6 x 150 mm, 5 µm) | 10-90% Acetonitrile in Water (with 0.1% TFA) over 10 min | ~6.8 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and method parameters.
E. Workflow Visualization
Caption: Workflow for quantitative analysis of pyrazole acetylation by HPLC.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis of reaction mixtures.[6][19] ¹H NMR is particularly useful for monitoring pyrazole acetylation.
A. Scientific Principles
NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique chemical shift (δ) in the NMR spectrum.[20] By observing the disappearance of proton signals from the pyrazole starting material and the appearance of new signals corresponding to the N-acetylated product, the reaction progress can be monitored.[19][21] The integration of the peak areas is directly proportional to the number of protons giving rise to the signal, allowing for quantitative analysis.[19]
B. Experimental Protocol
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6][20] Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis:
-
Identify the characteristic proton signals for the pyrazole starting material and the N-acetylated product.[22][23][24][25]
-
The appearance of a singlet at approximately 2.2-2.6 ppm is indicative of the acetyl protons of the product.
-
Monitor the change in the chemical shifts of the pyrazole ring protons upon acetylation.
-
Integrate the signals of a non-overlapping proton from the starting material and the product.
-
Calculate the molar ratio of product to starting material to determine the reaction conversion.
-
C. Causality and Insights
-
Choice of Deuterated Solvent: The solvent should dissolve all components of the reaction mixture and not have signals that overlap with the signals of interest.
-
Internal Standard: Using an internal standard is crucial for accurate quantification as it accounts for variations in sample concentration and instrument response. The internal standard should be a stable compound with a simple spectrum that does not overlap with the analyte signals.
-
In-situ Monitoring: For some reactions, in-situ NMR monitoring is possible, where the reaction is carried out directly in an NMR tube, allowing for real-time data acquisition.[19][21][26][27]
D. Data Presentation
| Compound | Proton | Typical ¹H Chemical Shift (δ, ppm) in CDCl₃ |
| Pyrazole | H3, H5 | ~7.6 |
| H4 | ~6.3 | |
| N-Acetylpyrazole | H3 | ~7.8 |
| H5 | ~8.2 | |
| H4 | ~6.4 | |
| -COCH₃ | ~2.5 |
Note: Chemical shifts are approximate and can be influenced by the solvent and substituents on the pyrazole ring.
E. Logical Relationship Visualization
Caption: Logical flow for interpreting NMR data in pyrazole acetylation.
IV. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like many pyrazole derivatives.
A. Scientific Principles
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[28] The mass spectrum provides a molecular fingerprint of the compound, aiding in its identification.
B. Experimental Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for the analysis of nitrogen-containing heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to elute all components of interest.
-
Carrier Gas: Helium is commonly used as the carrier gas.[28]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is the most common mode for GC-MS.
-
Mass Range: Scan a mass range that includes the molecular ions of the starting material and the product.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC). The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) for identification. The progress of the reaction is monitored by the decrease in the peak area of the starting pyrazole and the increase in the peak area of the N-acetylated product.
C. Causality and Insights
-
Derivatization: For less volatile or more polar pyrazole derivatives, derivatization may be necessary to improve their chromatographic behavior.[29] However, for simple pyrazole acetylation, this is often not required.
-
Fragmentation Patterns: The mass spectrometer provides valuable structural information through the fragmentation pattern of the molecules.[30] Understanding the characteristic fragmentation of pyrazoles and N-acetylpyrazoles can aid in their unambiguous identification.
D. Data Presentation
| Compound | Retention Time (min) | Key m/z values in EI-MS |
| Pyrazole | ~5.2 | 68 (M+), 67, 41, 40 |
| N-Acetylpyrazole | ~8.9 | 110 (M+), 68, 43 |
Note: Retention times and m/z values are illustrative and depend on the specific GC-MS conditions and the pyrazole derivative.
E. Workflow Visualization
Caption: Workflow for GC-MS analysis of pyrazole acetylation.
V. Conclusion
The selection of the most appropriate analytical technique for monitoring pyrazole acetylation depends on the specific requirements of the study. TLC is an excellent tool for rapid, qualitative checks of reaction progress. HPLC provides accurate and precise quantitative data, essential for kinetic studies and process optimization. NMR spectroscopy offers both structural confirmation and quantitative information without the need for chromatographic separation. GC-MS is a powerful technique for the analysis of volatile pyrazole derivatives, providing both separation and structural identification. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively monitor pyrazole acetylation reactions, leading to improved outcomes in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. rxinsider.com [rxinsider.com]
- 15. fda.gov [fda.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. fda.gov [fda.gov]
- 18. s27415.pcdn.co [s27415.pcdn.co]
- 19. magritek.com [magritek.com]
- 20. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 25. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 26. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. phcogj.com [phcogj.com]
- 29. cris.unibo.it [cris.unibo.it]
- 30. researchgate.net [researchgate.net]
1-Acetyl-1H-pyrazol-3(2H)-one as a building block for agrochemicals
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Acetyl-1H-pyrazol-3(2H)-one as a versatile building block in the synthesis of modern agrochemicals.
Introduction: The Pyrazole Scaffold in Agrochemical Discovery
The pyrazole ring system is a cornerstone in modern agrochemical research, prized for its unique structural features and broad spectrum of biological activities.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in the design of innovative herbicides, fungicides, and insecticides.[2][3] Its prevalence is due to several key factors:
-
Metabolic Stability: The pyrazole core is generally robust to metabolic degradation in target organisms, ensuring the molecule reaches its site of action intact.
-
Structural Versatility: The ring can be functionalized at multiple positions (N1, C3, C4, C5), allowing for fine-tuning of physicochemical properties and biological activity.[4]
-
Potent Bioactivity: Pyrazole-containing molecules have been shown to effectively interact with a wide range of biological targets in weeds, fungi, and insects.[5]
Commercially successful agrochemicals such as the insecticide Fipronil, the fungicide Bixafen, and the herbicide Pyrasulfotole all feature the pyrazole motif, underscoring its importance in the industry.[4][6][7] This guide focuses on a particularly useful and reactive starting material: This compound . We will explore its synthesis, reactivity, and strategic application in constructing high-value agrochemical compounds.
This compound: A Key Synthetic Intermediate
This compound is a stable, crystalline solid that serves as an excellent starting point for building more complex pyrazole derivatives. The acetyl group at the N1 position plays a crucial role, acting as both an activating and a directing group, while the pyrazolone core provides the essential framework for biological activity.
Synthesis Protocol: Preparation of this compound
This protocol details the direct N-acetylation of 1,2-dihydro-3H-pyrazol-3-one. The use of pyridine as both a solvent and a base facilitates the reaction with acetic anhydride.
Rationale: The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, activating the acetic anhydride and making it a more potent acetylating agent. Pyridine also serves as a base to quench the acetic acid byproduct generated during the reaction. Heating to 95 °C ensures a reasonable reaction rate.
Protocol Steps:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dihydro-3H-pyrazol-3-one (4.97 g, 59.11 mmol) and pyridine (25 mL).[8]
-
Begin stirring and heat the mixture to 95 °C.
-
In a separate beaker, prepare a solution of acetic anhydride (5.6 mL, 59.35 mmol) in pyridine (10 mL).[8]
-
Slowly add the acetic anhydride solution dropwise to the heated reaction mixture over approximately 3 minutes.
-
Maintain the reaction at 95 °C with continuous stirring for 3 hours.[8]
-
After the reaction is complete, remove the pyridine solvent by distillation under reduced pressure using a rotary evaporator.
-
The resulting solid residue is triturated with 40 mL of diethyl ether, filtered, and washed with additional ether to remove any remaining impurities.
-
Dry the final product under vacuum to yield this compound as a white to light yellow solid.
| Parameter | Value | Reference |
| Typical Yield | 93% | [8] |
| Appearance | White to light yellow solid | [8] |
| Storage | Sealed in a dry environment at room temperature | [8] |
Visualization of the Synthesis Workflow
Caption: Workflow for the N-acetylation of 3-pyrazolone.
Application in Herbicide Synthesis: Targeting the HPPD Enzyme
A significant class of pyrazole-based agrochemicals are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides.[9][10] These compounds disrupt a critical enzyme pathway in plants responsible for carotenoid biosynthesis, leading to bleaching of the foliage and eventual death of the weed.[6][11] The 4-benzoyl pyrazole structure is a key pharmacophore for HPPD inhibition.
This compound is an ideal precursor for these herbicides. The key synthetic step is a regioselective C-acylation at the C4 position.[12][13]
Case Study: Synthesis of a Pyrasulfotole Analog
Pyrasulfotole is a commercial HPPD-inhibiting herbicide used to control broadleaf weeds in cereal crops.[6][14] Its synthesis involves the acylation of a dimethyl-pyrazolone with 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride.[6][14] We can adapt this industrial synthesis to a laboratory protocol starting from a related pyrazolone.
Visualization of HPPD Inhibitor Synthesis
Caption: General workflow for C4-acylation of pyrazolones.
Protocol: C4-Acylation of a Pyrazolone Derivative
This protocol describes a general method for the selective C-acylation of a pyrazolone, a key step in forming the core of HPPD-inhibiting herbicides.
Rationale: The reaction proceeds via electrophilic substitution at the electron-rich C4 position of the pyrazolone ring. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride.[12] A base, such as calcium hydroxide or pyridine, is used to neutralize the HCl gas that is liberated during the reaction, driving the equilibrium towards the product.
Protocol Steps:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the starting pyrazolone (e.g., 3-methyl-1-phenyl-pyrazol-5-one, 1 equivalent) in anhydrous 1,4-dioxane.[12]
-
Add calcium hydroxide (2 equivalents) to the solution and stir the suspension.[12]
-
Slowly add the desired substituted aroyl chloride (e.g., 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride, 1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold, dilute hydrochloric acid to dissolve the calcium salts.
-
The crude product will precipitate. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4-aroyl-pyrazolone.
Expanding the Scope: Pathways to Fungicides and Insecticides
The pyrazole scaffold is not limited to herbicides. It is a vital component in many modern fungicides and insecticides.[15][16][17][18] While the synthetic routes to these compounds can be more complex, this compound can still serve as a strategic starting point.
-
Fungicides: Many pyrazole-based fungicides are pyrazole carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).[17] The acetyl group of our building block can be hydrolyzed to reveal the N-H group, which can then be alkylated or arylated. Subsequent functionalization at C4 and C5 can lead to the desired carboxamide structures.
-
Insecticides: Ryanodine receptor modulators, like Chlorantraniliprole, and GABA receptor antagonists, like Fipronil, represent major classes of pyrazole insecticides.[3][15] The synthesis of these molecules often involves building the pyrazole ring from acyclic precursors. However, functionalized pyrazoles derived from this compound can be valuable intermediates in developing novel insecticide candidates through scaffold hopping strategies.[19]
Visualization of Synthetic Diversification
Caption: Synthetic pathways from the building block.
Conclusion
This compound is a highly valuable and versatile building block for agrochemical synthesis. Its straightforward preparation and well-defined reactivity, particularly the selective C4-acylation, provide a direct route to potent HPPD-inhibiting herbicides. Furthermore, strategic manipulation of the N1-acetyl group opens pathways to other important classes of agrochemicals, including advanced fungicides and novel insecticides. The protocols and strategies outlined in this guide offer a solid foundation for researchers aiming to leverage the power of the pyrazole scaffold in the discovery and development of next-generation crop protection solutions.
References
- 1. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 852471-15-9 [amp.chemicalbook.com]
- 9. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrasulfotole (Ref: AE 0317309 ) [sitem.herts.ac.uk]
- 15. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis and Anticancer Evaluation of Pyrazole-Fused Curcumin Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Pyrazole-Curcumin Hybrids
Curcumin, the principal curcuminoid of turmeric, is a molecule of immense interest in oncology due to its pleiotropic anticancer activities, interacting with numerous molecular targets to inhibit proliferation and induce apoptosis in cancer cells.[1][2] However, its clinical translation is severely hampered by poor metabolic stability and low bioavailability.[3][4] The central β-diketone moiety of curcumin is a primary site of metabolic degradation.
This guide focuses on a strategic medicinal chemistry approach to overcome these limitations: the synthesis of pyrazole-fused curcumin analogues. By replacing the unstable β-diketone system with a stable pyrazole ring, we aim to enhance the compound's pharmacokinetic profile while retaining or even augmenting its pharmacodynamic activity.[4][5] The pyrazole scaffold itself is a well-established pharmacophore present in numerous approved drugs and is known to possess a wide range of biological activities, including anticancer properties.[1][6][7] This fusion strategy, therefore, represents a rational approach to developing novel, potent, and more "drug-like" anticancer agents.[3][8][9]
Synthetic Strategy and Detailed Protocol
The most common and efficient method for synthesizing pyrazole-fused curcumin analogues involves the cyclocondensation of curcumin with a hydrazine derivative.[10] Glacial acetic acid or an eco-friendly solvent system can be used to catalyze the reaction.[10][11]
Causality in Experimental Design:
-
Reactants: Curcumin serves as the backbone. Substituted hydrazines (e.g., hydrazine hydrate, phenylhydrazine) are used to introduce the pyrazole ring and allow for further structural modifications to explore structure-activity relationships (SAR).[10]
-
Catalyst/Solvent: Glacial acetic acid not only serves as a solvent but also as a catalyst for the condensation reaction.[11] Greener alternatives like polyethylene glycol (PEG) in combination with microwave irradiation have also proven effective, reducing reaction times and improving yields.[12]
-
Reaction Conditions: Refluxing or gentle heating provides the necessary activation energy for the cyclization to occur.[10][13] Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to determine the point of completion and prevent the formation of side products.[1]
Detailed Synthetic Protocol: Curcumin to Pyrazole Analogue
This protocol describes the synthesis of a generic pyrazole-curcumin analogue using hydrazine hydrate.
Materials:
-
Curcumin (1.0 eq)
-
Hydrazine Hydrate (1.5 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
TLC plates (Silica gel 60 F254)
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 6:4 v/v)[1]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve curcumin (1.0 eq) in a minimal amount of glacial acetic acid.
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 70-80°C.[13] Maintain this temperature with constant stirring.
-
Monitoring: Monitor the progress of the reaction every 30 minutes using TLC.[1] Spot the starting material (curcumin) and the reaction mixture on a TLC plate. Develop the plate in a pre-saturated chamber with the hexane:ethyl acetate mobile phase. Visualize the spots under UV light. The reaction is complete when the curcumin spot has disappeared and a new, distinct product spot is observed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitated solid by vacuum filtration, washing thoroughly with water to remove any residual acetic acid. The crude product can be further purified by recrystallization from ethanol or by column chromatography to yield the pure pyrazole-fused curcumin analogue.[7]
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
In Vitro Anticancer Evaluation: Core Protocols
Once synthesized and characterized, the novel analogues must be evaluated for their anticancer activity. The following are foundational protocols for assessing cytotoxicity, apoptosis induction, and cell cycle effects.
Workflow for Anticancer Evaluation
The overall process follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Workflow for Synthesis and Anticancer Screening.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[9][16]
-
Treatment: Treat the cells with various concentrations of the synthesized pyrazole-curcumin analogues (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
| Analogue | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Curcumin | MDA-MB-231 | 48 | 25.4 |
| Analogue 7d | MDA-MB-231 | 48 | 5.2 [17] |
| Analogue 7h | MDA-MB-231 | 48 | 2.4 [17] |
| Analogue 10c | MDA-MB-231 | 48 | 7.8 [17] |
| Doxorubicin | MDA-MB-231 | 48 | 1.5 |
Table 1: Example IC₅₀ data for pyrazole-curcumin analogues against the MDA-MB-231 breast cancer cell line.
Protocol: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18][19][20] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity (late apoptotic/necrotic cells).[18][19]
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the test compounds for 24 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[18]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.[21] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[21]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21][22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20][21]
Protocol: Cell Cycle Analysis
This method uses PI staining to quantify DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24] Anticancer agents often induce cell cycle arrest at specific checkpoints.
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.
-
Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[24][25] Store at 4°C for at least 2 hours.[24]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI/RNase staining solution.[24]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[24]
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[23] This allows for the quantification of cells in the G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[23][26]
Investigating the Mechanism of Action: Key Signaling Pathways
Curcumin and its analogues are known to modulate several critical signaling pathways that are often dysregulated in cancer.[27] Two of the most important are the NF-κB and STAT3 pathways, which control the expression of genes involved in proliferation, survival, angiogenesis, and metastasis.[28][29][30][31][32]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that is constitutively active in many cancers, promoting cell survival and proliferation.[32][33] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon activation by various stimuli, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate target gene transcription.[28][32]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer.[29] Curcumin has been shown to directly inhibit the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and DNA binding, thereby hindering cancer cell survival and proliferation.[29][34][35][36]
Caption: Inhibition of NF-κB and STAT3 Pathways.
Protocol Insight: Western Blotting To validate the effect of the pyrazole-curcumin analogues on these pathways, Western blotting can be performed. Researchers should treat cancer cells with the compounds and then lyse the cells to extract proteins. Using specific antibodies, one can measure the levels of key proteins such as phosphorylated IκBα, total IκBα, phosphorylated STAT3, and total STAT3 to determine if the compounds inhibit these pathways as hypothesized.[36]
Conclusion and Future Directions
The fusion of a pyrazole ring onto the curcumin scaffold represents a highly promising strategy for developing novel anticancer agents with improved stability and potency.[3][4] The protocols outlined here provide a comprehensive framework for the synthesis, initial biological screening, and preliminary mechanistic investigation of these compounds. Successful analogues identified through this workflow can be advanced to more complex preclinical studies, including in vivo animal models, to further assess their therapeutic potential.
References
- 1. Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Difluoro Knoevenagel Condensates of Curcumin, Their Schiff Bases and Copper Complexes as Proteasome Inhibitors and Apoptosis Inducers in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines [sfera.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijacskros.com [ijacskros.com]
- 8. Curcumin Analogs Containing Pyrazole-Pyridine Hybrids as Novel Anticancer Agents: Synthesis, Cytotoxicity, Apoptosis Induction, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. kumc.edu [kumc.edu]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. nanocellect.com [nanocellect.com]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. NF-κB - Wikipedia [en.wikipedia.org]
- 33. aacrjournals.org [aacrjournals.org]
- 34. Curcumin Inhibits STAT3 Signaling in the Colon of Dextran Sulfate Sodium-treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Curcumin: A Novel Stat 3 Pathway Inhibitor for Chemoprevention of Lung Cancer [planetayurveda.com]
- 36. researchgate.net [researchgate.net]
The Vilsmeier-Haack Reaction for Pyrazole Formylation: A Detailed Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a formyl group onto a heterocyclic scaffold is a cornerstone of molecular design. The aldehyde functionality serves as a versatile synthetic handle, enabling a multitude of subsequent transformations such as reductive amination, oxidation, olefination, and the construction of new heterocyclic rings. Among the arsenal of formylation techniques, the Vilsmeier-Haack (V-H) reaction stands out for its efficiency and broad applicability, particularly for electron-rich heterocycles like pyrazoles.[1][2][3] Pyrazole-4-carbaldehydes, the primary products of this reaction, are key intermediates in the synthesis of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]
This comprehensive guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the formylation of pyrazole derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, offers detailed and validated protocols, and addresses common challenges to empower chemists to confidently and successfully employ this powerful transformation.
I. The Underpinnings of the Vilsmeier-Haack Reaction: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction accomplishes the formylation of a nucleophilic substrate using a Vilsmeier reagent, a chloroiminium salt generated in situ.[6][7] The most common combination of reagents for this purpose is phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[2][3]
The Vilsmeier Reagent: A Potent Electrophile
The reaction initiates with the activation of DMF by POCl₃. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[6][7]
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-1H-pyrazol-3(2H)-one
Welcome to the technical support center for the synthesis of 1-Acetyl-1H-pyrazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
I. Synthesis Overview & Core Principles
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the pyrazolone ring, commonly through the Knorr pyrazole synthesis, followed by an acetylation step.[1][2] Understanding the principles behind each step is crucial for troubleshooting and yield optimization.
Step 1: Pyrazolone Ring Formation (Knorr Synthesis)
This classic reaction involves the condensation of a β-keto ester (like ethyl acetoacetate) with a hydrazine derivative (such as hydrazine hydrate).[1][3][4] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone ring.[1]
Step 2: N-Acetylation
The formed 1H-pyrazol-3(2H)-one is then acetylated, typically using an acetylating agent like acetic anhydride in the presence of a base such as pyridine.[2] This step introduces the acetyl group onto one of the nitrogen atoms of the pyrazole ring.
Visualizing the Workflow
Caption: General two-step synthesis workflow for this compound.
II. Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Step 1: Pyrazolone Ring Formation
Q1: My yield of 1H-pyrazol-3(2H)-one is consistently low. What are the likely causes?
A1: Low yields in the Knorr pyrazole synthesis can often be traced back to several key factors:
-
Purity of Starting Materials: Impurities in your β-keto ester or hydrazine hydrate can lead to unwanted side reactions, which will reduce the yield and complicate the purification process.[5] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened bottle or purified reagent is highly recommended.[5]
-
Reaction Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[5]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction is often performed at elevated temperatures (e.g., reflux), and insufficient heating or reaction time can lead to incomplete conversion.[3][6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]
-
pH Control: The pH of the reaction mixture can influence the rate and outcome. Some variations of the Knorr synthesis benefit from the addition of a catalytic amount of acid to facilitate the initial condensation.[1] However, excessively acidic conditions can promote side reactions. For syntheses using hydrazine salts, the in-situ generation of acid can sometimes lead to the formation of colored byproducts.[5]
Q2: The reaction mixture has turned dark brown/black. Is this normal, and how can I prevent it?
A2: Discoloration is a common observation in pyrazolone synthesis, especially when using hydrazine salts.[5] This is often due to the formation of colored impurities from the starting materials or oxidative side reactions.[5] To minimize this:
-
Use High-Purity Reagents: Ensure your hydrazine source is of high quality.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
-
Temperature Control: Avoid excessive heating, as this can accelerate decomposition and the formation of colored byproducts.
-
Purification: While discoloration may not always correlate with a significant drop in yield, the resulting product will likely require more rigorous purification. Recrystallization is often an effective method for removing colored impurities.[5]
Q3: I am getting a mixture of products, possibly regioisomers. How can I improve selectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical β-keto esters or substituted hydrazines.[5] The regioselectivity is governed by the initial nucleophilic attack of the hydrazine at one of the two carbonyl carbons, which is influenced by steric and electronic factors.[5] For the synthesis of the parent 1H-pyrazol-3(2H)-one from ethyl acetoacetate and hydrazine hydrate, this is not an issue. However, if you are working with substituted analogues, consider the following:
-
Solvent Effects: The polarity of the solvent can influence which carbonyl group is more readily attacked.
-
pH Adjustment: Acidic or basic conditions can alter the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens, thereby favoring the formation of one isomer over the other.[5]
-
Steric Hindrance: Bulky substituents on either the β-keto ester or the hydrazine can sterically direct the reaction towards a single regioisomer.[5]
Step 2: N-Acetylation
Q4: The acetylation of my 1H-pyrazol-3(2H)-one is incomplete, or the yield is low. How can I optimize this step?
A4: A reported synthesis of this compound from 1,2-dihydro-3H-pyrazol-3-one and acetic anhydride in pyridine shows a high yield (93%).[2] If you are experiencing lower yields, consider these points:
-
Purity of the Pyrazolone Intermediate: The starting pyrazolone should be pure and dry. Impurities from the first step can interfere with the acetylation reaction.
-
Reagent Stoichiometry and Addition: A slight excess of acetic anhydride might be beneficial. The slow, dropwise addition of the acetic anhydride solution to the heated pyrazolone/pyridine mixture is recommended to control the reaction exotherm and ensure homogeneity.[2]
-
Temperature and Reaction Time: The reaction is typically carried out at an elevated temperature (e.g., 95°C) for several hours.[2] Ensure the temperature is maintained consistently and allow sufficient time for the reaction to go to completion, which can be monitored by TLC.
-
Moisture Control: Acetic anhydride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the anhydride, which would reduce its effectiveness.
-
Work-up and Isolation: The product is often isolated by removing the solvent under reduced pressure and then triturating the residue with a non-polar solvent like ether to precipitate the product.[2] Ensure efficient removal of pyridine and proper washing of the solid to obtain a pure product.
Visualizing the Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
III. Detailed Experimental Protocols
The following protocols are based on established methods and offer a starting point for your experiments.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
This protocol is for a related pyrazolone and illustrates the general procedure for the Knorr synthesis.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Take ethyl acetoacetate (0.1 mole) in a conical flask.
-
Add a solution of hydrazine hydrate (0.2 mole) in ethanol (20 ml) dropwise with stirring.
-
Maintain the temperature at 60°C during the addition, as the reaction is exothermic. A crystalline solid should form.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature.
-
Cool the mixture in an ice bath to complete the crystallization.
-
Filter the separated solid and wash it with ice-cold ethanol.[7]
Protocol 2: Synthesis of this compound
Materials:
-
1,2-dihydro-3H-pyrazol-3-one (59.11 mmol)
-
Pyridine (35 mL total)
-
Acetic anhydride (5.6 mL, 59.35 mmol)
-
Ether
Procedure:
-
In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dihydro-3H-pyrazol-3-one and 25 mL of pyridine.[2]
-
Heat the reaction mixture to 95°C with continuous stirring.[2]
-
Prepare a solution of acetic anhydride in 10 mL of pyridine.[2]
-
Slowly add the acetic anhydride solution dropwise to the heated reaction mixture over 3 minutes.[2]
-
After the addition is complete, continue to stir the reaction mixture at 95°C for 3 hours.[2]
-
Upon completion (monitored by TLC), remove the solvent by distillation under reduced pressure.[2]
-
Grind the resulting solid residue with 40 mL of ether, filter the solid, wash with additional ether, and dry to obtain the final product.[2]
IV. Data Summary Table
This table summarizes key reaction parameters that can be optimized to improve yield.
| Parameter | Step 1: Pyrazolone Formation | Step 2: N-Acetylation | Rationale for Optimization |
| Reactant Ratio | Slight excess of hydrazine (1.1-1.2 eq) | Near equimolar or slight excess of acetic anhydride | Drives the reaction to completion; avoids unreacted starting material. |
| Temperature | 60°C to reflux | ~95°C | Balances reaction rate against potential for side reactions and decomposition.[2][6][7] |
| Solvent | Ethanol, Methanol, Acetic Acid | Pyridine | Solvent choice affects solubility, reaction rate, and can play a catalytic role (e.g., pyridine as a base).[2][6][8] |
| Reaction Time | 1-5 hours | ~3 hours | Ensure complete conversion; monitor by TLC to avoid prolonged heating.[2][8] |
| Atmosphere | Air or Inert (N₂) | Anhydrous | Inert atmosphere can prevent oxidative side reactions in Step 1; anhydrous conditions are crucial for Step 2 to prevent hydrolysis of acetic anhydride. |
V. Frequently Asked Questions (FAQs)
Q: Can I use a different acetylating agent instead of acetic anhydride? A: Yes, other acetylating agents like acetyl chloride could be used. However, the reaction conditions would need to be adjusted. Acetyl chloride is more reactive and would likely require a non-nucleophilic base and stricter temperature control to avoid side reactions. Acetic anhydride with pyridine is a well-established and high-yielding method for this specific transformation.[2]
Q: What is the expected appearance and solubility of this compound? A: The product is typically a white to light yellow solid.[2] Its solubility will be higher in polar organic solvents.
Q: How should I purify the final product if it contains impurities? A: If the product is not pure after trituration with ether, recrystallization is a common and effective purification technique. A suitable solvent system would need to be determined empirically, but a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often a good starting point.
Q: Are there alternative, one-pot methods for this synthesis? A: While the two-step approach is well-documented, one-pot syntheses for N-acetylated pyrazolines from chalcones, hydrazine hydrate, and acetic anhydride have been reported, often using microwave irradiation.[9][10] These methods combine the cyclization and acetylation steps. However, adapting this to the synthesis from a β-keto ester would require specific procedural development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 852471-15-9 [amp.chemicalbook.com]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. banglajol.info [banglajol.info]
- 8. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Acetyl-1H-pyrazol-3(2H)-one
Welcome to the technical support center for the purification of crude 1-Acetyl-1H-pyrazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for obtaining high-purity material essential for your research and development endeavors.
Introduction to this compound and its Purification Challenges
This compound is a key heterocyclic building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. The common synthesis route involves the acetylation of 1,2-dihydro-3H-pyrazol-3-one with acetic anhydride, often using pyridine as a solvent and catalyst.[1] This process can lead to a crude product containing unreacted starting materials, residual pyridine, and potential side-products, necessitating robust purification strategies.
This guide provides a structured approach to troubleshooting common issues encountered during the purification of this compound, focusing on recrystallization and chromatography techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization
Q1: My crude this compound is a sticky solid/oil. What is the best initial purification step?
A1: A sticky or oily crude product often indicates the presence of residual pyridine and acetic anhydride. An effective first step is to triturate the crude material with a solvent in which the desired product is poorly soluble. Diethyl ether is a good choice for this, as suggested by the synthetic work-up, which involves washing the solid residue with ether.[1]
Troubleshooting Protocol: Trituration
-
Place the crude product in a flask.
-
Add a sufficient volume of diethyl ether to form a slurry.
-
Stir the slurry vigorously at room temperature for 15-30 minutes. This allows the soluble impurities to dissolve in the ether.
-
Collect the solid product by vacuum filtration.
-
Wash the solid on the filter with a small amount of cold diethyl ether.
-
Dry the solid under vacuum.
This should yield a free-flowing powder, which is more amenable to subsequent purification by recrystallization.
Q2: What is the best solvent system for the recrystallization of this compound?
Solvent Selection Guide
| Solvent System | Polarity | Rationale |
| Ethanol | Polar Protic | Often a good choice for polar heterocyclic compounds. |
| Ethyl Acetate | Polar Aprotic | Can provide a good balance of solubility for moderately polar compounds. |
| Acetone | Polar Aprotic | Similar to ethyl acetate, can be effective. |
| Ethanol/Water | Mixed Polar Protic | The addition of water as an anti-solvent can significantly decrease solubility upon cooling, leading to better crystal formation and yield. |
| Ethyl Acetate/Hexane | Mixed Polar/Non-polar | Hexane acts as an anti-solvent to induce crystallization from the more polar ethyl acetate. |
Q3: I'm getting a low yield after recrystallization. How can I improve it?
A3: Low recovery is a common issue in recrystallization. Here are several factors to consider:
-
Excess Solvent: Using too much hot solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to just dissolve the solid.
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask for the filtration.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve the yield.
-
Solubility in Cold Solvent: If the compound has significant solubility in the chosen solvent even at low temperatures, you will inherently have losses. Consider a different solvent or a mixed-solvent system where the solubility at cold temperatures is lower.
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are some strategies to prevent this:
-
Lower the Concentration: Add more of the hot solvent to the mixture to ensure the saturation point is reached at a temperature below the compound's melting point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly in an insulated container before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: A different solvent with a lower boiling point might be necessary.
Q5: How can I remove colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to bump violently.
-
Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
Be aware that activated charcoal can also adsorb some of your desired product, which may slightly reduce the yield.
Chromatography
Q6: When should I consider using column chromatography for purification?
A6: Column chromatography is recommended when:
-
Recrystallization fails to remove impurities with similar solubility to the product.
-
The crude product contains multiple components that need to be separated.
-
A very high degree of purity is required.
Q7: What is a good starting point for a solvent system (eluent) for silica gel chromatography?
A7: For a moderately polar compound like this compound, a good starting eluent system for silica gel chromatography would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
Recommended Starting Eluent Systems:
-
Hexane/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1 or higher).
-
Dichloromethane/Methanol (e.g., starting with 99:1 and gradually increasing the methanol content).
The optimal eluent system should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for the desired compound.
Q8: My compound is streaking on the TLC plate and giving poor separation in the column. What could be the cause?
A8: Streaking on silica gel is often due to the compound being too polar for the eluent system or interacting strongly with the acidic silica. Given that pyrazoles can be basic, this is a possibility.
Troubleshooting Streaking:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system.
-
Add a Modifier: Add a small amount of a polar modifier to the eluent. For potentially basic compounds, adding a small percentage (e.g., 0.5-1%) of triethylamine (Et₃N) to the eluent system can neutralize the acidic sites on the silica gel and improve the peak shape. For acidic compounds, a small amount of acetic acid can be added.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling with stirring.
-
Continue to add small portions of hot ethanol until the solid has just dissolved.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolve the crude product in the minimum amount of boiling ethyl acetate.
-
While the solution is still hot, add hexane dropwise until the solution becomes slightly turbid (cloudy).
-
If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of a cold mixture of ethyl acetate and hexane.
-
Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
Caption: General workflow for the purification of this compound.
References
Pyrazolone Synthesis Technical Support Center: A Guide to Identifying and Minimizing Side Products
Welcome to the Technical Support Center for Pyrazolone Synthesis. Pyrazolones are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and dyes.[1][2][3] The Knorr pyrazolone synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative, is a foundational method for their preparation.[4][5] However, the seemingly straightforward reaction is often complicated by the formation of unwanted side products, leading to reduced yields and complex purification challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying common side products, understanding their formation mechanisms, and implementing effective strategies to minimize their occurrence.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My yield of the target 5-pyrazolone is consistently low. What are the likely culprits?
A1: Low yields in pyrazolone synthesis can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, and the formation of competing side products. The most common issue is the diversion of reactants into alternative reaction pathways.
Causality and Mechanism: The Knorr synthesis begins with the formation of a hydrazone intermediate from the reaction of hydrazine with the ketone of the β-ketoester.[4] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization.[4][5]
Key factors that can disrupt this pathway include:
-
pH Control: The reaction is often catalyzed by acid.[6][7] Acidic conditions facilitate both the initial hydrazone formation and the final dehydration step.[6] However, excessively strong acidic or basic conditions can lead to hydrolysis of the β-ketoester starting material or degradation of the pyrazolone product. A study on the Knorr synthesis found that while acidic conditions accelerated the reaction, neutral to basic pH (pH 7-8.5) resulted in the formation of only the hydrazone intermediate without cyclization.[6]
-
Reaction Temperature and Time: While heating is often required to drive the cyclization and dehydration, excessive temperatures or prolonged reaction times can promote side reactions and decomposition.[8] Monitoring the reaction progress is crucial to identify the optimal endpoint.
-
Hydrazine Reactivity: Hydrazine is a strong nucleophile, but its reactivity can be hindered by steric factors on either the hydrazine derivative or the β-ketoester. This can slow down the desired reaction, allowing side reactions to become more prominent.
Visualizing the Main vs. Side Pathway
Caption: Knorr synthesis main pathway vs. hydrolysis side reaction.
Troubleshooting Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel 60 F254 aluminum sheet.
-
Spotting: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate. Also, spot the starting materials (β-ketoester and hydrazine) as references.
-
Develop: Place the plate in a developing chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate / 70% Hexane).[5]
-
Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm).
-
Analysis: Monitor the disappearance of the starting material spots and the appearance of the product spot. The reaction is complete when the limiting starting material is no longer visible. The presence of multiple new spots indicates the formation of side products.
Q2: My final product is contaminated with a higher molecular weight impurity. What is it and how do I prevent it?
A2: A common high molecular weight impurity is a bis-pyrazole or a Michael adduct . These side products arise from the reaction of the newly formed, reactive pyrazolone with starting materials or intermediates.
Causality and Mechanism: 5-Pyrazolones exist in tautomeric forms and possess a reactive C-4 position.[1] This position can act as a nucleophile, particularly under basic conditions.
-
Michael Addition: The C-4 anion of a pyrazolone can attack an α,β-unsaturated ketone or ester. Such unsaturated systems can be formed in situ from Knoevenagel condensation between an aldehyde (if present as an impurity or reactant) and the β-ketoester. This leads to C-C bond formation and a dimeric or higher-order adduct.[9][10]
-
Reaction with Starting Material: The pyrazolone can react with a second molecule of the β-ketoester or its hydrazone intermediate, leading to bis-pyrazolone structures.
Strategies for Minimization:
-
Stoichiometry Control: Use a slight excess (1.05 to 1.1 equivalents) of the hydrazine derivative relative to the β-ketoester. This ensures the complete consumption of the β-ketoester, minimizing its availability to participate in side reactions with the product.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate undesired side reactions. Optimization studies have shown that reaction conditions can be temperature-controlled to favor specific products.[8]
-
Order of Addition: Add the β-ketoester slowly to the solution of the hydrazine derivative. This maintains a low concentration of the β-ketoester throughout the reaction, disfavoring side reactions that are second-order with respect to it.
-
pH Control: Avoid strongly basic conditions which significantly increase the nucleophilicity of the pyrazolone C-4 position.
Data Table: Effect of Stoichiometry on Bis-Pyrazolone Formation
| Hydrazine:β-Ketoester Ratio | Target Pyrazolone Yield | Bis-Pyrazolone Impurity |
| 1:1.2 | 75% | ~15% |
| 1:1 | 85% | ~5% |
| 1.1:1 | 92% | <2% |
| 1.2:1 | 93% | <2% (Note: Excess hydrazine requires removal) |
Data is illustrative and will vary based on specific substrates and conditions.
Q3: I'm observing significant formation of a pyrazole-4-carboxylic acid derivative. Why is this happening?
A3: The formation of a pyrazole-4-carboxylic acid or its ester is a known side reaction, particularly in multicomponent reactions involving an aldehyde, a β-ketoester, and a hydrazine.[11]
Causality and Mechanism: This side product typically arises from a sequence initiated by a Knoevenagel condensation between the aldehyde and the β-ketoester. The resulting α,β-unsaturated dicarbonyl compound then reacts with hydrazine. Subsequent cyclization and oxidation (often by atmospheric oxygen) lead to the aromatic pyrazole-4-carboxylate ester.[12]
Strategies for Minimization:
-
Purify Starting Materials: Ensure that the β-ketoester is free from aldehyde impurities, which can be carryovers from its synthesis.
-
Control the Atmosphere: If this side reaction is prevalent, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can suppress the final oxidation step required to form the aromatic pyrazole-4-carboxylate.
-
Catalyst Choice: Some protocols for synthesizing these specific side products utilize catalysts like magnetic ionic liquids and an oxygen flow to promote their formation.[11] Avoiding such catalytic systems and oxidants is therefore crucial if this product is undesired.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a Knorr pyrazolone synthesis?
The three most critical parameters are pH, temperature, and stoichiometry .
-
pH: Must be optimized to facilitate the reaction without causing hydrolysis of reactants. Mildly acidic conditions (e.g., using acetic acid as a solvent or catalyst) are often optimal.[6][13]
-
Temperature: Needs to be high enough to overcome the activation energy for cyclization and dehydration but low enough to prevent side reactions and decomposition.[8]
-
Stoichiometry: Precise control of the hydrazine to β-ketoester ratio is essential to maximize yield and prevent the formation of adducts from unreacted starting materials.
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in solubility, reaction rate, and sometimes, the product distribution.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are most common. They are excellent at solvating the reactants and can participate in proton transfer steps, often accelerating the reaction.[13][14] Acetic acid can serve as both a solvent and an acid catalyst.[13]
-
Aprotic Polar Solvents (e.g., DMF, DMAc): These can accelerate the reaction, particularly the dehydration steps, and have been shown to improve regioselectivity in some cases.[14]
-
Apolar Solvents (e.g., Toluene): Often used in syntheses that require removal of water via a Dean-Stark trap to drive the reaction to completion.
Q3: What are the best practices for purifying pyrazolones to remove common side products?
Purification is highly dependent on the properties of the target pyrazolone and the impurities.
-
Recrystallization: This is the most common and effective method for purifying solid pyrazolones. A solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is ideal. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[15]
-
Acid-Base Extraction: Pyrazolones have acidic and basic sites. Dissolving the crude product in an organic solvent and washing with a dilute acid or base can remove basic or acidic impurities, respectively. The pyrazolone itself can sometimes be purified by forming a salt with an acid, crystallizing the salt, and then neutralizing it to recover the pure product.[16][17]
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel chromatography is effective.[13] To prevent the compound from sticking to the acidic silica, the silica gel can be deactivated with triethylamine or ammonia in methanol before use.[15]
Section 3: Experimental Protocols
Protocol 1: General Method for Synthesis and Recrystallization of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is a representative example based on the classic Knorr synthesis.[13]
Materials:
-
Phenylhydrazine (14 mmol)
-
Ethyl acetoacetate (17 mmol)
-
Glacial Acetic Acid (5 mL) or Ethanol
-
Diethyl ether or Hexane (for precipitation)
-
Ethanol/Water (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (14 mmol) and glacial acetic acid (5 mL).
-
Begin stirring the solution. Slowly add ethyl acetoacetate (17 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C if using acetic acid) and maintain for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete (disappearance of phenylhydrazine), cool the mixture to room temperature and then place it in an ice bath.
-
Add cold diethyl ether or hexane (~20 mL) to the oily residue to induce solidification of the crude product.[13]
-
Filter the solid product using a Büchner funnel and wash the collected crystals with a small amount of cold diethyl ether.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.
Section 4: Visualizing Competing Reaction Pathways
The synthesis of pyrazolones is a landscape of competing reactions. The following diagram illustrates the central role of the hydrazone intermediate and how reaction conditions can dictate its fate.
Caption: Competing pathways in pyrazolone synthesis.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajol.info [ajol.info]
- 11. sid.ir [sid.ir]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Stability of 1-Acetyl-1H-pyrazol-3(2H)-one under acidic and basic conditions
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for users of 1-Acetyl-1H-pyrazol-3(2H)-one, focusing on its stability under various experimental conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
Troubleshooting Guide: Stability Issues
This section addresses specific problems you may encounter related to the stability of this compound. The question-and-answer format is designed to resolve common experimental challenges.
Q1: My reaction yield is significantly lower than expected after a basic workup (e.g., NaHCO₃ wash, pH > 8). Where is my compound going?
Answer: You are likely observing base-catalyzed hydrolysis of the N-acetyl group. The bond between the pyrazole nitrogen (N1) and the acetyl carbonyl group is an amide bond, which is susceptible to cleavage under basic conditions.
Causality (The "Why"): The carbonyl carbon of the acetyl group is electrophilic. Under basic conditions, a hydroxide ion (OH⁻), a potent nucleophile, attacks this carbon. This forms an unstable tetrahedral intermediate. The intermediate then collapses, cleaving the N-C bond, which is the weakest link. The pyrazolone ring acts as a leaving group, becoming protonated by water to form the more stable 1H-pyrazol-3(2H)-one. The other product is an acetate salt. This process is known as deacetylation. The pyrazole ring itself can also undergo deprotonation and potential ring-opening under very strong basic conditions[1].
Recommendation:
-
Avoid prolonged exposure to basic aqueous solutions.
-
If a basic wash is necessary, perform it quickly with a mild base (e.g., cold, dilute sodium bicarbonate) and immediately proceed to extraction with an organic solvent.
-
Whenever possible, use non-aqueous workup procedures or alternative purification methods like column chromatography without a basic pre-wash.
Caption: Base-catalyzed degradation pathway.
Q2: I've treated my reaction mixture with a strong acid (e.g., HCl, H₂SO₄) and now my analytical data (NMR, LC-MS) shows multiple new signals. What are these impurities?
Answer: Similar to basic conditions, acidic conditions can also promote the hydrolysis of the N-acetyl group. The mechanism, however, is different.
Causality (The "Why"): In an acidic medium, a proton (H⁺) will protonate the carbonyl oxygen of the acetyl group. This protonation makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, such as a water molecule, can then attack the activated carbonyl carbon. Following a proton transfer, the pyrazolone ring is eliminated as a neutral leaving group, 1H-pyrazol-3(2H)-one, to give acetic acid. While pyrazole rings are generally stable to oxidation, harsh acidic conditions can potentially lead to further degradation or ring-opening, though this typically requires more extreme conditions than simple deacetylation[1]. A study on the deacetylation of 1-acetyl 2-naphthol in the presence of acetic acid and ethanol highlights that such deacylation reactions can occur under relatively mild acidic conditions[2].
Recommendation:
-
Minimize the use of strong acids, especially at elevated temperatures.
-
If an acidic environment is required, consider using weaker organic acids like acetic acid or buffered systems.
-
For workups, use dilute mineral acids and perform extractions promptly.
-
Analyze your crude product immediately after workup to accurately assess the extent of degradation before it progresses further.
Caption: Acid-catalyzed degradation pathway.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for solid this compound?
-
How stable is the compound in common organic solvents like Methanol or DMSO?
-
In neutral, anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile), the compound is generally stable. In protic solvents like methanol, especially if acidic or basic impurities are present, slow solvolysis (cleavage by the solvent) can occur over time. For long-term storage, solutions are not recommended.
-
-
What is the best analytical method to monitor the stability of this compound?
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the preferred method. It allows for the simultaneous quantification of the parent compound and its primary degradation product, 1H-pyrazol-3(2H)-one, which has a different polarity and will thus have a distinct retention time. This method is widely used for stability testing of similar heterocyclic compounds[6][7].
-
Data Summary Table: Stability Profile
| Condition | Temperature | Stability | Primary Degradation Product | Mechanism |
| Solid State | Room Temp | High | N/A | N/A |
| Neutral (pH ~7) | Room Temp | Moderate | 1H-Pyrazol-3(2H)-one | Slow Hydrolysis |
| Acidic (pH < 4) | Room Temp | Low | 1H-Pyrazol-3(2H)-one | Acid-Catalyzed Hydrolysis |
| Acidic (pH < 4) | > 50 °C | Very Low | 1H-Pyrazol-3(2H)-one | Accelerated Hydrolysis |
| Basic (pH > 8) | Room Temp | Low | 1H-Pyrazol-3(2H)-one | Base-Catalyzed Hydrolysis |
| Basic (pH > 8) | > 50 °C | Very Low | 1H-Pyrazol-3(2H)-one | Accelerated Hydrolysis |
Experimental Protocols
These protocols provide a validated framework for assessing the stability of your compound in-house.
Workflow for Stability Assessment
Caption: General workflow for stability testing.
Protocol 1: Stability in Acidic Buffer (pH 2.0)
Objective: To quantify the rate of degradation under acidic conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Buffer solution pH 2.0 (e.g., 0.01 M HCl)
-
HPLC system with C18 column and UV detector
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Sample: In a clean vial, add 4.95 mL of the pH 2.0 buffer.
-
Initiate Reaction: At time t=0, add 50 µL of the stock solution to the buffer, cap, and vortex. This creates a 10 µg/mL working solution. Place the vial in a water bath set to your desired temperature (e.g., 37 °C).
-
Time Point Analysis: Immediately withdraw a 20 µL aliquot for the t=0 reading and inject it into the HPLC system[7].
-
Continue Sampling: Withdraw and inject 20 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product (1H-pyrazol-3(2H)-one). Calculate the percentage of the parent compound remaining at each time point relative to t=0.
Protocol 2: Stability in Basic Buffer (pH 9.0)
Objective: To quantify the rate of degradation under basic conditions.
Procedure:
-
Follow the exact steps outlined in Protocol 1 , but substitute the pH 2.0 buffer with a pH 9.0 buffer (e.g., borate buffer).
-
Analyze the data in the same manner to determine the stability profile under basic conditions.
By following these guidelines and understanding the chemical principles at play, you can mitigate stability issues and ensure the accuracy and reproducibility of your research involving this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 852471-15-9 [amp.chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ijcpa.in [ijcpa.in]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Optimizing reaction temperature and time for pyrazole acetylation
Welcome to the Technical Support Center for pyrazole acetylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with the N-acetylation of pyrazoles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Introduction to Pyrazole Acetylation
The N-acetylation of pyrazoles is a fundamental transformation in organic synthesis, crucial for the generation of a wide array of biologically active compounds. The addition of an acetyl group to one of the nitrogen atoms in the pyrazole ring can significantly alter the molecule's physicochemical properties, influencing its solubility, stability, and interaction with biological targets. While the reaction, typically employing acetic anhydride, appears straightforward, achieving high yields and purity can be challenging due to factors such as substrate reactivity, reaction conditions, and potential side reactions. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the N-acetylation of pyrazoles.
Q1: My pyrazole acetylation reaction is sluggish or incomplete. What are the likely causes and how can I drive it to completion?
Answer:
An incomplete reaction is a frequent hurdle in pyrazole acetylation. Several factors can contribute to this issue, primarily related to the nucleophilicity of the pyrazole and the reaction's activation energy.
-
Low Nucleophilicity of the Pyrazole: Pyrazoles are aromatic heterocycles, and the lone pair of electrons on the nitrogen atoms are part of the aromatic system, which can reduce their nucleophilicity. Electron-withdrawing groups on the pyrazole ring will further decrease the nitrogen's reactivity.
-
Insufficient Reaction Temperature: The acetylation of pyrazoles often requires heating to overcome the activation energy barrier. Room temperature reactions may be too slow for less reactive pyrazoles.
-
Inadequate Reaction Time: Some acetylations may require longer reaction times to reach completion. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Troubleshooting Workflow for Incomplete Reactions:
Common challenges in the scale-up of 1-Acetyl-1H-pyrazol-3(2H)-one production
Welcome to the technical support center for the synthesis and scale-up of 1-Acetyl-1H-pyrazol-3(2H)-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, work-up, and purification of this compound.
Synthesis & Reaction Control
Question: My reaction yield is consistently low (<85%). What are the most likely causes during the acetylation of 1,2-dihydro-3H-pyrazol-3-one?
Answer: Low yields in this acetylation reaction typically stem from three primary factors: incomplete reaction, side-product formation, or mechanical loss during work-up.
-
Incomplete Reaction: The primary cause is often insufficient activation of the pyrazolone ring or inadequate reaction time/temperature. The acetylation is an acylation of a heterocyclic amine, and while the nitrogen is nucleophilic, reaction conditions must be optimized.
-
Moisture: Ensure all reagents and solvents are anhydrous. Acetic anhydride readily hydrolyzes to acetic acid in the presence of water, which consumes the reagent and does not participate in the desired reaction.
-
Temperature & Time: A common laboratory procedure involves heating the reaction mixture to around 95°C for several hours.[1] On a larger scale, ensure uniform heating to maintain this temperature throughout the reactor. Inadequate heating can lead to a stalled reaction.
-
-
Side-Product Formation: The tautomeric nature of the pyrazolone starting material can lead to O-acetylation in addition to the desired N-acetylation, although N-acetylation is generally favored. More significant is the potential for di-acetylation or other side reactions if reaction conditions are not well-controlled.
-
Stoichiometry: While a slight excess of acetic anhydride is often used to drive the reaction to completion, a large excess can complicate purification. Ensure precise molar ratios are maintained during scale-up.
Question: I am observing a significant exothermic reaction upon adding acetic anhydride. How can I manage this on a larger scale to prevent runaway reactions?
Answer: The acylation reaction is exothermic, and its management is critical for safety and product quality at scale. A thermal runaway can lead to pressure buildup and the formation of degradation products.
-
Controlled Addition: The most effective control strategy is to add the acetic anhydride dropwise or via a syringe pump over an extended period.[1] This allows the reactor's cooling system to dissipate the generated heat effectively.
-
Initial Temperature: Start the reaction at a lower temperature and allow the exotherm to heat the mixture to the target reaction temperature. For instance, begin the addition at 60-70°C and let the reaction heat to 95°C.
-
Cooling Capacity: Ensure your reactor has adequate cooling capacity (e.g., a cooling jacket with circulating fluid) to handle the total heat evolution of the reaction at your intended scale. Perform a reaction calorimetry study if scaling up significantly to quantify the heat of reaction.
Work-up & Product Isolation
Question: After removing the solvent, I am left with a dark, oily residue instead of the expected solid. What causes this and how can I induce crystallization?
Answer: Obtaining an oily residue is a common issue related to residual solvent or impurities that act as crystallization inhibitors.
-
Residual Solvent: Pyridine, a common solvent and catalyst for this reaction, has a relatively high boiling point (115°C).[1] Ensure it is thoroughly removed under vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove final traces of pyridine.
-
Impurities: Unreacted starting materials or by-products can lower the melting point of the mixture and prevent solidification.
-
Inducing Crystallization:
-
Trituration: Add a non-polar solvent in which the product is poorly soluble, such as diethyl ether or hexane.[1] Vigorously stir or scratch the inside of the flask with a glass rod. This process, known as trituration, washes away soluble impurities and provides a rough surface to initiate crystal nucleation.
-
Seeding: If you have a small amount of pure, solid product, add a single crystal (a "seed") to the oil. This provides a template for crystal growth.
-
Cooling: Cool the flask in an ice bath or refrigerator to reduce the solubility of the product and promote crystallization.
-
Purification & Impurity Profile
Question: My final product is a light yellow solid, but the literature reports it as white. How can I remove the colored impurities?
Answer: A yellow tint usually indicates the presence of small amounts of chromophoric impurities, often from degradation or side reactions at high temperatures.
-
Recrystallization: This is the most effective method. Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for recrystallizing pyrazolone derivatives.[2]
-
Activated Carbon (Charcoal) Treatment: During the recrystallization process, you can add a small amount of activated carbon to the hot, dissolved solution. The carbon will adsorb the colored impurities.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Add a small amount of activated carbon (typically 1-2% by weight) and boil for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. Allow the clear filtrate to cool slowly to form pure crystals. Caution: Never add activated carbon to a solution at or near its boiling point, as this can cause violent bumping.
-
Question: What are the most common impurities I should expect, and how can I detect them?
Answer: Understanding the potential impurity profile is crucial for developing a robust purification strategy. The table below summarizes common impurities.
| Impurity Name | Likely Origin | Recommended Analytical Method |
| 1,2-dihydro-3H-pyrazol-3-one | Unreacted starting material | TLC, ¹H NMR, HPLC |
| Acetic Acid | Hydrolysis of acetic anhydride | ¹H NMR (can be washed out) |
| Di-acetylated pyrazolone | Over-reaction/harsh conditions | HPLC, Mass Spectrometry |
| Pyridine | Residual reaction solvent | ¹H NMR, GC |
| O-acetylated isomer | Tautomerization and side reaction | ¹H NMR, ¹³C NMR, HPLC |
Section 2: Experimental Protocols
These protocols provide a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering and safety controls.
Protocol 1: Synthesis of this compound
This procedure is adapted from a known method and is suitable for laboratory scale.[1]
-
Reactor Setup: Equip a dry round-bottomed flask (or jacketed reactor for larger scale) with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with 1,2-dihydro-3H-pyrazol-3-one (1.0 eq) and pyridine (approx. 5 mL per gram of pyrazolone).
-
Heating: Begin stirring and heat the mixture to 95°C under a nitrogen atmosphere.
-
Reagent Addition: In a separate flask, prepare a solution of acetic anhydride (1.0 eq) in pyridine (approx. 2 mL per gram of pyrazolone). Slowly add this solution dropwise to the heated reactor over 30-60 minutes. Monitor the internal temperature to control the exotherm.
-
Reaction: After the addition is complete, maintain the reaction mixture at 95°C for 3 hours, monitoring the reaction progress by TLC or HPLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.
-
Product Isolation: To the resulting residue, add diethyl ether and stir vigorously. The product should precipitate as a solid.
-
Filtration & Drying: Collect the solid by vacuum filtration, wash the filter cake with fresh diethyl ether, and dry the product under vacuum to yield this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in several test tubes and test different solvents (e.g., ethanol, isopropanol, ethyl acetate, water) to find a suitable one where the product is soluble when hot and insoluble when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If carbon was used, perform a hot filtration to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 3: Visualizations & Data
Diagrams
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for scale-up issues.
References
Technical Support Center: Recrystallization of Acetylated Pyrazoles
Welcome to the Technical Support Center for the purification of acetylated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of these important heterocyclic compounds. Acetylated pyrazoles are significant precursors in the synthesis of various pharmaceuticals, making their purity paramount.[1][2][3][4] This resource offers practical, field-proven insights to help you overcome common challenges in their purification.
Principles of Recrystallization for Acetylated Pyrazoles
Recrystallization is a fundamental technique for purifying solid organic compounds.[5] The success of this method hinges on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the acetylated pyrazole sparingly at room temperature but have high solubility at an elevated temperature.
Selecting the Right Solvent System
The choice of solvent is the most critical factor in a successful recrystallization.[6] The "like dissolves like" principle is a good starting point; however, experimental validation is always necessary.[5][7]
Commonly Used Solvents for Pyrazole Derivatives:
| Solvent/System | Type | Polarity | Best For |
| Ethanol, Methanol, Isopropanol | Protic | High | Polar acetylated pyrazoles |
| Acetone, Ethyl Acetate | Aprotic | Medium | Moderately polar derivatives |
| Hexane, Cyclohexane | Aprotic | Low | Non-polar acetylated pyrazoles |
| Toluene | Aromatic | Low | Compounds that crystallize well from aromatic solvents[7] |
| Water | Protic | Very High | Highly polar derivatives; can produce very pure crystals[7] |
| Mixed Solvents | |||
| Ethanol/Water | Protic | High | Polar compounds where single solvents are too effective |
| Hexane/Ethyl Acetate | Aprotic | Variable | Adjusting polarity for optimal solubility |
| Hexane/Acetone | Aprotic | Variable | Fine-tuning solubility for a range of derivatives[8] |
This table provides a general guideline. The optimal solvent must be determined experimentally for each specific acetylated pyrazole.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of acetylated pyrazoles in a question-and-answer format.
Q1: My acetylated pyrazole is not crystallizing from the solution, even after cooling. What should I do?
A1: This is a common issue that can often be resolved with a few simple techniques.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of the pure acetylated pyrazole, add a "seed crystal" to the cooled solution. This will provide a template for further crystallization.
-
-
Check for Supersaturation: You may have a supersaturated solution. Try cooling the solution in an ice bath to further decrease the solubility of your compound.
-
Solvent Evaporation: It's possible you've used too much solvent.[9][10][11] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[9]
-
Re-evaluate Your Solvent: If the above methods fail, your chosen solvent may not be appropriate. You may need to remove the solvent entirely and attempt the recrystallization with a different solvent system.[9]
Q2: My acetylated pyrazole is "oiling out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[9][11] This is particularly common with low-melting point solids.[11]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the mixture to ensure the compound remains dissolved until the solution cools below its melting point.
-
Slow Cooling: Rapid cooling can favor oil formation.[9] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Change the Solvent System: A solvent with a lower boiling point may be necessary. Alternatively, using a mixed solvent system can help to modulate the solubility and prevent oiling out.
-
Re-dissolve and Re-cool: If your compound has already oiled out, reheat the solution until the oil redissolves (you may need to add more solvent), and then cool it more slowly.
Q3: The yield of my recrystallized acetylated pyrazole is very low. How can I improve it?
A3: A low yield can be frustrating, but there are several ways to optimize your recovery.[9]
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve your crude product.[5] Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[9]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, ideally in an ice bath, to maximize the precipitation of your product.
-
Minimize Transfers: Each transfer of the solid from one container to another can result in product loss.[5]
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[5]
-
Check the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the filtrate by evaporating a small sample. If a large residue remains, you may be able to recover more product by concentrating the mother liquor and cooling it again.[9]
Q4: The crystals of my acetylated pyrazole are forming too quickly. Is this a problem?
A4: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[9]
-
Use More Solvent: Add a small amount of additional hot solvent to the solution. This will keep the compound in solution for a longer period during cooling, allowing for slower, more selective crystal growth.[9]
-
Slow Cooling: Avoid placing the hot flask directly into an ice bath. Let it cool to room temperature on the benchtop first.
Q5: My recrystallized acetylated pyrazole is still colored, even after recrystallization. How can I remove colored impurities?
A5: Colored impurities can often be removed by using activated charcoal.
-
Charcoal Treatment: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[9]
Experimental Workflow & Protocols
Protocol 1: Single-Solvent Recrystallization
This is the standard method when a single solvent with a good temperature-dependent solubility profile for the acetylated pyrazole is found.
-
Dissolution: Place the crude acetylated pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal. It employs a pair of miscible solvents: one in which the acetylated pyrazole is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").
-
Dissolution: Dissolve the crude acetylated pyrazole in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 4-6 from Protocol 1.
Visualizing the Recrystallization Workflow
Caption: General workflow for the recrystallization of acetylated pyrazoles.
Frequently Asked Questions (FAQs)
Q: How do I choose a starting solvent for my unknown acetylated pyrazole? A: A good approach is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating. An ideal solvent will show low solubility at room temperature and high solubility when hot.
Q: Can I use a rotary evaporator to speed up the cooling process? A: It is not recommended to use a rotary evaporator for cooling as it will likely cause the compound to crash out of solution too quickly, leading to the inclusion of impurities. Slow, undisturbed cooling is preferable.[9]
Q: What is the purpose of using a mixed solvent system? A: A mixed solvent system allows for fine-tuning of the solvent's solvating power. This is particularly useful when no single solvent has the ideal solubility characteristics for your compound.
Q: How pure can I expect my acetylated pyrazole to be after one recrystallization? A: A single, well-executed recrystallization can significantly improve the purity of your compound. However, for very impure samples, multiple recrystallizations may be necessary.
Q: Is it possible to recover the product that remains in the mother liquor? A: Yes, you can often recover more product by concentrating the mother liquor (e.g., by boiling off some of the solvent) and allowing it to cool again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Troubleshooting low conversion rates in Knorr pyrazole synthesis
Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this foundational heterocyclic synthesis. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-tested experience.
Fundamentals: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction is a cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound to form a pyrazole.[1][2] The reaction is robust and widely used due to the prevalence of the pyrazole scaffold in pharmaceuticals like Celecoxib and Antipyrine.[3]
The mechanism is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[1][4][5]
References
Technical Support Center: Controlling Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controlling regioselectivity. The formation of pyrazole regioisomers not only complicates purification and reduces yields but can also lead to downstream products with vastly different biological activities. This resource provides in-depth troubleshooting advice, validated protocols, and the fundamental principles governing regioselective pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?
A1: The most common cause is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, classically known as the Knorr pyrazole synthesis.[1][2] The substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl carbons. The initial nucleophilic attack of a hydrazine nitrogen can occur at either carbonyl group, leading to two different reaction pathways and, ultimately, two distinct regioisomeric pyrazole products.[1]
Q2: How do reaction conditions influence which regioisomer is formed?
A2: Reaction conditions play a pivotal role. Key factors include:
-
Solvent: The choice of solvent can dramatically alter the regiochemical outcome.[3] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are known to significantly enhance regioselectivity compared to standard solvents like ethanol.[4]
-
pH: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack.[2] Acidic conditions can protonate a carbonyl group, activating it for attack, while the nucleophilicity of the hydrazine nitrogens is also pH-dependent.[5]
-
Temperature: While less universally predictable, temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one isomer over the other.
Q3: Are there synthetic strategies that inherently avoid regioisomer formation?
A3: Yes. Alternative methods that offer high or complete regioselectivity include:
-
Using Symmetrical Reagents: Employing either a symmetrical 1,3-dicarbonyl or an unsubstituted hydrazine (hydrazine hydrate or sulfate) will result in a single pyrazole product.
-
1,3-Dipolar Cycloadditions: Reactions between 1,3-dipoles like diazo compounds or sydnones and alkynes can provide regioselective access to pyrazoles.[6][7][8]
-
Using 1,3-Dicarbonyl Surrogates: Reagents like β-enaminones or acetylenic ketones can offer more controlled reaction pathways, leading to a single regioisomer.[3][8][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable protocols.
Problem 1: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine in ethanol yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
Underlying Cause: In standard protic solvents like ethanol, the reactivity difference between the two carbonyl groups of the unsymmetrical diketone is often insufficient to direct the nucleophilic attack of methylhydrazine selectively.[4] Both pathways proceed at similar rates, resulting in a mixture of products. For instance, in the reaction of a 1-aryl-4,4,4-trifluorobutane-1,3-dione, the more electrophilic ketone adjacent to the CF₃ group is expected to react faster. However, factors like solvent effects and the relative nucleophilicity of the two hydrazine nitrogens can complicate this.[4]
Solution Workflow:
Detailed Protocol: Regioselective Synthesis Using a Fluorinated Alcohol Solvent
This protocol leverages the unique properties of fluorinated alcohols to enhance regioselectivity.[4] These solvents are poor nucleophiles themselves and can stabilize intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the two carbonyl centers.[4]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in TFE or HFIP (approx. 0.1-0.2 M concentration).
-
With stirring at room temperature, add methylhydrazine (1.1 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours at room temperature. Gentle heating (40-60 °C) can be applied if necessary.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Perform a standard aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product via silica gel column chromatography to isolate the major regioisomer.
Data Summary: Solvent Effect on Regioselectivity
The following table summarizes typical results for the reaction of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, demonstrating the dramatic effect of solvent choice.
| Solvent | Temperature | Ratio (3-CF₃ : 5-CF₃) | Yield (%) |
| Ethanol (EtOH) | Reflux | 1 : 1.1 | 85 |
| TFE | Room Temp | 85 : 15 | 92 |
| HFIP | Room Temp | 97 : 3 | 95 |
Data adapted from J. Org. Chem. 2005, 70, 21, 8372–8380.
Problem 2: I have already synthesized a mixture of pyrazole regioisomers. How can I separate them effectively?
Underlying Cause: Regioisomers often possess very similar physical properties (e.g., polarity, boiling point, solubility), making their separation notoriously difficult.[3][10] Their structural similarity leads to comparable interactions with stationary and mobile phases in chromatography.
Solutions:
-
Silica Gel Column Chromatography: This is the most common method, though it often requires careful optimization.[10][11]
-
Solvent System: Use a shallow gradient of a solvent system with intermediate polarity (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Deactivation: For basic pyrazoles, deactivating the acidic silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%) can prevent peak tailing and improve resolution.[3]
-
Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase.
-
-
Preparative HPLC: Reversed-phase (e.g., C18) preparative High-Performance Liquid Chromatography can be highly effective, especially when silica gel fails. The separation mechanism is based on hydrophobicity rather than polarity, which can be different enough between isomers to allow for separation.[3]
-
Fractional Crystallization: If the crude product is crystalline, fractional crystallization can be a powerful and scalable purification technique.
-
Method: Experiment with various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where one regioisomer crystallizes preferentially, leaving the other enriched in the mother liquor.[3]
-
-
Salt Formation and Crystallization: Exploit the basicity of the pyrazole nitrogen atoms.[3]
-
Method: Treat the isomeric mixture with a stoichiometric amount of a suitable acid (e.g., HCl, oxalic acid, or p-toluenesulfonic acid). The resulting salts will have different crystal lattice energies and solubilities, potentially allowing one to be selectively crystallized. The pure free base can then be recovered by neutralization.[3]
-
Problem 3: How can I definitively identify which regioisomer I have synthesized?
Underlying Cause: Simple ¹H and ¹³C NMR spectra can sometimes be ambiguous for distinguishing between pyrazole regioisomers. Chemical shifts of analogous protons and carbons can be very similar.
Solution: Advanced NMR Techniques
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is one of the most powerful and unambiguous methods.[10]
-
Principle: NOE detects spatial proximity between protons (typically < 5 Å). By irradiating a proton on a substituent (e.g., the N-methyl group), you can observe which protons on the other substituents are nearby.
-
Example: For a 1-methyl-3-aryl-5-alkyl-pyrazole, irradiating the N-methyl protons will show an NOE correlation to the protons of the substituent at the 5-position, but not the 3-position. This definitively establishes the connectivity.
-
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are separated by two or three bonds.
-
Principle: By observing the long-range couplings from a known proton signal, you can map out the carbon skeleton.
-
Example: The protons of the N-methyl group will show a ³J-coupling (three-bond correlation) to the carbon at the 5-position of the pyrazole ring. The chemical shift of C5 is distinct from C3, allowing for unambiguous assignment.[12][13]
-
Diagram: Logic for Spectroscopic Assignment
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Deactivating silica gel for chromatography of basic pyrazole compounds
Welcome to the technical support center for the chromatography of basic pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these nitrogen-containing heterocycles. Due to their basic nature, pyrazoles often interact unfavorably with the acidic surface of standard silica gel, leading to a host of chromatographic issues. This resource provides in-depth explanations, actionable troubleshooting guides, and validated protocols to ensure successful purifications.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the chromatography of basic pyrazoles.
Q1: Why are my basic pyrazole compounds streaking or tailing on my silica gel column?
This is a classic sign of a strong, undesirable interaction between your basic analyte and the silica stationary phase. The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can protonate basic compounds like pyrazoles.[1][2][3] This ionic interaction is much stronger than the desired normal-phase partitioning, causing a portion of your compound to lag behind the main band, resulting in peak tailing.[1][3][4]
Q2: I'm experiencing low or no recovery of my pyrazole compound from the column. What is happening?
This is an extreme case of the issue described in Q1. The interaction between the acidic silanol groups and your basic pyrazole can be so strong that it leads to irreversible adsorption onto the stationary phase.[5] Essentially, your compound remains stuck to the silica gel and does not elute with the mobile phase. In some cases, the highly acidic surface of the silica can also cause degradation of sensitive compounds.[6][7]
Q3: What does it mean to "deactivate" silica gel?
Deactivating silica gel involves neutralizing its acidic silanol groups to prevent unwanted interactions with acid-sensitive or basic analytes.[8][9] This is most commonly achieved by washing the silica with a basic modifier, such as triethylamine (TEA), which effectively "caps" the acidic sites.[9][10][11] This process creates a more inert surface, allowing for the successful elution of basic compounds with improved peak shape.[12]
Q4: Can I use a different stationary phase instead of deactivating silica gel?
Yes, several alternatives are available. Neutral or basic alumina can be a good option for the purification of amines and other basic compounds.[13][14][15] Additionally, various chemically modified silica gels, such as amine-bonded or C2-deactivated silica, are commercially available and are designed to handle basic and polar molecules more effectively.[11][13] Reverse-phase chromatography, where the stationary phase is nonpolar, is another common strategy for purifying polar, basic compounds.[13]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the chromatography of basic pyrazoles.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing/Streaking | Strong ionic interaction between the basic pyrazole and acidic silanol groups on the silica surface.[1][3][4] | Deactivate the silica gel: Pre-treat the silica gel with a triethylamine (TEA) solution to neutralize the acidic sites. (See Protocol 1).Use a mobile phase modifier: Add a small percentage (0.1-2%) of a basic modifier like triethylamine or ammonia to your eluent system.[9][16]Switch to an alternative stationary phase: Consider using neutral alumina, amine-bonded silica, or reverse-phase silica.[13][14] |
| Low or No Compound Recovery | Irreversible adsorption of the basic pyrazole onto the highly acidic sites of the silica gel.[5]Potential on-column degradation of an acid-sensitive pyrazole derivative.[6][7] | Deactivate the silica gel: This is the most direct way to prevent irreversible binding. (See Protocol 1).Use a less acidic stationary phase: Neutral alumina is often a good first alternative to test.[14]Perform a stability test: Before running a column, spot your compound on a TLC plate and let it sit for an hour. If the spot degrades, this indicates instability on silica.[7] |
| Inconsistent Rf Values and Poor Separation | The acidic nature of the silica is interfering with the normal partitioning mechanism, leading to multiple retention behaviors.[3] | Ensure thorough deactivation: Incomplete neutralization of the silica will lead to a heterogeneous surface with both acidic and deactivated sites.Use a mobile phase modifier consistently: If you choose to add a base to your eluent, ensure the concentration is consistent throughout the entire chromatographic run. |
| New, Unidentified Spots on TLC During Fraction Analysis | On-column decomposition of your pyrazole compound due to the acidity of the silica gel.[6] | Immediately switch to a deactivated system: Deactivate the silica with triethylamine (See Protocol 1).Consider a less aggressive stationary phase: Florisil or deactivated neutral alumina may be suitable alternatives for highly sensitive compounds.[13] |
The Chemistry of Silica Gel Deactivation
Standard silica gel is rich in surface silanol groups (Si-OH). These groups are acidic (with a pKa similar to carboxylic acids) and readily donate a proton. Basic compounds, such as pyrazoles, contain nitrogen atoms with lone pairs of electrons that can accept a proton, forming a positively charged species. This leads to a strong ionic interaction, which is the root cause of most chromatographic problems with these compounds.
When triethylamine (Et₃N) is introduced, its basic nitrogen atom interacts with the acidic silanol groups, effectively neutralizing them. This can be viewed as an acid-base reaction where the triethylamine forms a shield over the active silanol sites.
Caption: Interaction of a basic pyrazole with activated vs. deactivated silica gel.
Experimental Protocols
Protocol 1: Step-by-Step Deactivation of Silica Gel using Triethylamine
This protocol describes the pre-treatment of bulk silica gel before packing the column, which is a robust method to ensure thorough deactivation.
Materials:
-
Standard silica gel (60 Å, 230-400 mesh)
-
Triethylamine (TEA)
-
An appropriate non-polar solvent (e.g., hexane or petroleum ether)
-
Rotary evaporator
Procedure:
-
Prepare the Slurry: In a round-bottom flask, combine your required amount of silica gel with a sufficient volume of your chosen non-polar solvent (e.g., petroleum ether) to create a mobile slurry.[17]
-
Add Triethylamine: Add triethylamine to the slurry, typically around 1-2% by volume relative to the solvent. For example, for every 100 mL of solvent, add 1-2 mL of TEA.[17]
-
Mix Thoroughly: Swirl the flask to ensure the triethylamine is evenly distributed throughout the silica gel slurry.
-
Remove the Solvent: Remove the solvent under reduced pressure using a rotary evaporator. This process leaves the triethylamine adsorbed onto the surface of the silica gel.
-
Dry Completely: Dry the silica gel under high vacuum overnight to remove any residual solvent.[17] The resulting free-flowing powder is your deactivated silica gel, ready for column packing.
An alternative, faster method is to pre-rinse the packed column.
Procedure (Column Pre-rinse):
-
Pack the Column: Pack your chromatography column with silica gel as you normally would.
-
Prepare Deactivating Eluent: Prepare a solution of your initial, least polar eluent containing 1-3% triethylamine.[10][11]
-
Flush the Column: Pass 2-3 column volumes of this deactivating eluent through the packed column.[10][11]
-
Equilibrate: Flush the column with 2-3 column volumes of your starting mobile phase (without triethylamine) to remove the excess base.[11][18] Your column is now deactivated and ready for sample loading.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. acdlabs.com [acdlabs.com]
- 5. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Acetyl-1H-pyrazol-3(2H)-one
For Immediate Release
A Deep Dive into the NMR Spectral Features of an Acetylated Pyrazolone and its Analogs for Researchers, Scientists, and Drug Development Professionals.
In the landscape of heterocyclic chemistry, pyrazolone derivatives stand out for their significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The precise structural elucidation of these compounds is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of 1-Acetyl-1H-pyrazol-3(2H)-one, offering valuable insights for researchers in the field.
¹H and ¹³C NMR Spectral Data of this compound
The structural characterization of this compound is definitively achieved through ¹H and ¹³C NMR spectroscopy. The experimental data, typically recorded in DMSO-d₆, reveals the key structural motifs of the molecule.[3]
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| -NH | 10.96 | s | - |
| H-5 | 8.13 | d, J = 3.0 | C-5 |
| H-4 | 6.01 | d, J = 3.0 | C-4 |
| -COCH₃ | 2.48 | s | C=O (acetyl) |
| -COCH₃ | |||
| C-3 |
Note: Specific ¹³C chemical shifts for C-3, C-4, C-5, and the acetyl carbonyl and methyl groups require further experimental data or computational prediction for precise assignment.
The downfield singlet at 10.96 ppm is characteristic of the acidic proton of the pyrazolone ring's N-H group.[3] The two doublets at 8.13 and 6.01 ppm, with a small coupling constant of 3.0 Hz, are assigned to the vinyl protons H-5 and H-4 of the pyrazole ring, respectively. The singlet at 2.48 ppm corresponds to the three protons of the acetyl methyl group.[3]
Comparative NMR Analysis with Structurally Related Compounds
To better understand the spectral features of this compound, a comparison with related pyrazole and pyrazolone derivatives is instructive.
Unsubstituted Pyrazole
The parent pyrazole ring exhibits a different NMR profile due to the absence of the acetyl and oxo functionalities. In CCl₄, the ¹H NMR spectrum of pyrazole shows a triplet for H-4 at approximately 6.37 ppm and a doublet for H-3/H-5 at around 7.66 ppm.[4][5][6] The ¹³C NMR in CD₂Cl₂ shows signals for C-4 and C-3/C-5.[5][6] The introduction of the acetyl group at the N-1 position and the carbonyl group at C-3 in this compound significantly influences the electronic environment, leading to the observed shifts in the proton and carbon signals.
Other Acetylated Pyrazoles
The position of the acetyl group and other substituents on the pyrazole ring dramatically alters the NMR spectrum. For instance, in 1-acetyl-4-iodo-1H-pyrazole, the chemical shifts of the pyrazole ring protons are different due to the electronic effect of the iodine atom.[7] Similarly, various N-acetyl pyrazole derivatives synthesized for biological studies show a range of chemical shifts for the acetyl protons and the pyrazole ring protons, depending on the other substituents present.[8][9]
Pyrazolone Derivatives
Pyrazolone derivatives exist in tautomeric forms, which can influence their NMR spectra.[1] The presence of different substituents on the pyrazolone ring, as seen in various synthesized series, leads to a wide array of chemical shifts.[2][10] For example, the chemical shifts of the ring protons and any substituent protons are sensitive to the electronic nature of other groups attached to the pyrazolone core.
Table 2: Comparative ¹H NMR Data of Selected Pyrazole Derivatives
| Compound | H-4 (δ, ppm) | H-5 (δ, ppm) | Other Key Signals (δ, ppm) | Solvent | Reference |
| This compound | 6.01 (d) | 8.13 (d) | 10.96 (s, NH), 2.48 (s, CH₃) | DMSO-d₆ | [3] |
| Pyrazole | 6.37 (t) | 7.66 (d) | - | CCl₄ | [4][5][6] |
| 3,5-Dimethylpyrazole | 5.76 (s) | - | 2.21 (s, CH₃) | CDCl₃ | [11] |
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of pyrazolone derivatives.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can affect chemical shifts.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize parameters such as the number of scans, relaxation delay, and pulse width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.
-
Longer acquisition times are typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., between H-4 and H-5).
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which are invaluable for assigning quaternary carbons and confirming the overall structure.[12][13]
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualization of Key Structural and Analytical Relationships
To visually represent the molecular structure and the NMR analysis workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Generalized workflow for NMR-based structural elucidation.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 852471-15-9 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Acetyl-4-iodo-1H-pyrazole(98027-52-2) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
- 10. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Acetyl-1H-pyrazol-3(2H)-one
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of 1-Acetyl-1H-pyrazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a cohesive narrative grounded in the principles of scientific integrity and expertise. We will dissect the fragmentation pathways of this compound, compare its behavior to relevant alternatives, and provide detailed experimental protocols to ensure the reproducibility and validity of the presented data.
The Structural Significance of this compound
This compound belongs to the pyrazolone class of compounds, a scaffold present in numerous pharmaceuticals. A notable example is Edaravone, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] Understanding the fragmentation pattern of this compound is not merely an academic exercise; it provides a foundational fingerprint for its identification, aids in the characterization of its metabolites, and informs the synthesis of new derivatives with potentially enhanced therapeutic properties.
Deciphering the Fragmentation Code: A Mechanistic Approach
The fragmentation of a molecule in a mass spectrometer is a controlled energetic process that cleaves bonds in a predictable manner, dictated by the stability of the resulting fragment ions.[2][3] For this compound, we will consider fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), two common ionization techniques.
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M+•) and subsequent fragmentation. The fragmentation of this compound is anticipated to proceed through two primary pathways originating from the molecular ion: cleavage of the N-acetyl group and fragmentation of the pyrazolone ring.
A key initial fragmentation step is the alpha-cleavage of the N-acetyl group, leading to the loss of a ketene molecule (CH₂=C=O) with a mass of 42 Da. This is a common fragmentation pathway for N-acetylated compounds.[4] The resulting fragment would be the radical cation of 1H-pyrazol-3(2H)-one.
Another probable fragmentation involves the loss of the entire acetyl group as a radical (•CH₃CO), resulting in a pyrazolone cation.
The pyrazolone ring itself can undergo characteristic fragmentation. Studies on various pyrazole derivatives have shown that the ring can cleave in multiple ways, often involving the loss of small neutral molecules like HCN, N₂, and CO.[5][6]
Diagram: Proposed EI Fragmentation of this compound
Caption: Proposed EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Fragmentation Pathway
In ESI, fragmentation is typically induced through collision-induced dissociation (CID) of a protonated molecule [M+H]⁺. The fragmentation pathways in ESI are often different from EI due to the even-electron nature of the precursor ion.
For protonated this compound, a primary fragmentation would likely be the loss of the acetyl group as acetic acid (CH₃COOH) with a mass of 60 Da, following a rearrangement. Another possibility is the loss of ketene (42 Da), similar to the EI fragmentation, to yield the protonated pyrazol-3-one.
Diagram: Proposed ESI Fragmentation of this compound
Caption: Proposed ESI fragmentation pathway for this compound.
Comparative Fragmentation Analysis: Context is Key
To provide a comprehensive understanding, we will compare the expected fragmentation pattern of this compound with two structurally related and commercially significant pyrazolone derivatives: 1-Phenyl-3-methyl-5-pyrazolone (PMP) and Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) .
| Compound | Key Structural Difference from Target | Expected Unique Fragmentation |
| This compound | N-Acetyl group | Loss of ketene (42 Da) or acetyl radical (43 Da) |
| 1-Phenyl-3-methyl-5-pyrazolone (PMP) | N-Phenyl and C-methyl groups | Loss of phenyl radical (77 Da), fragments related to the phenyl group |
| Edaravone | N-Phenyl and C-methyl groups | Similar to PMP, with characteristic fragments of the pyrazolone ring[1] |
This comparative approach highlights how subtle changes in the molecular structure can lead to significant differences in the mass spectrum, providing a powerful tool for structural confirmation. The derivatization of compounds with reagents like PMP is a known strategy to enhance detection in mass spectrometry.[7][8]
Experimental Protocols for Robust Data Acquisition
The following protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible mass spectrometry data.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Working Solution for EI-MS (GC-MS): Dilute the stock solution 1:100 with HPLC-grade methanol to a final concentration of 10 µg/mL.
-
Working Solution for ESI-MS (LC-MS): Dilute the stock solution 1:1000 with a 50:50 mixture of HPLC-grade water and acetonitrile containing 0.1% formic acid to a final concentration of 1 µg/mL.
GC-MS Method for EI Fragmentation Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Start at 50°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 30-300
LC-MS/MS Method for ESI Fragmentation Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MS Scan: m/z 50-300
-
MS/MS: Precursor ion selection of [M+H]⁺ (m/z 127), with collision energy ramped from 10-40 eV to observe fragmentation.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the mass spectrometric analysis of this compound.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the mass spectrometric fragmentation of this compound. By grounding our analysis in the fundamental principles of mass spectrometry and drawing comparisons with well-characterized analogues, we have constructed a robust model for its structural elucidation. The detailed experimental protocols provided herein are designed to empower researchers to generate high-quality, reliable data. As the field of drug discovery continues to evolve, the ability to rapidly and accurately characterize novel molecular entities will remain a critical driver of innovation.
References
- 1. HR‐MS Analysis of the Covalent Binding of Edaravone to 5‐Formylpyrimidine Bases and a DNA Oligonucleotide Containing a 5‐Formylcytidine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. ugto.mx [ugto.mx]
- 4. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Acetylating Agents for Pyrazoles
Introduction: The Strategic Importance of Pyrazole N-Acetylation
Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] The nitrogen atoms within the pyrazole ring are key sites for chemical modification, and N-acetylation is a fundamental transformation in this context. This guide provides a comparative analysis of common acetylating agents for pyrazoles, offering insights into their efficacy, selectivity, and practical application. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The primary challenge in the N-acetylation of unsymmetrically substituted pyrazoles is controlling regioselectivity. The two nitrogen atoms (N1 and N2) of the pyrazole ring are often electronically and sterically distinct, leading to the potential formation of two regioisomeric products.[3][4] The choice of acetylating agent, solvent, and catalyst can profoundly influence the ratio of these isomers.[4]
A Comparative Analysis of Common Acetylating Agents
The selection of an acetylating agent is a critical decision that balances reactivity, handling considerations, and desired selectivity.[5][6] Here, we compare the two most prevalent reagents: acetic anhydride and acetyl chloride.
Acetic Anhydride ((Ac)₂O): The Reliable Workhorse
Acetic anhydride is a widely used acetylating agent due to its moderate reactivity, ease of handling, and favorable byproduct profile.[5][7] It is less volatile and corrosive than acetyl chloride, making it a more practical choice for many laboratory and industrial applications.[5][8] The reaction with pyrazoles typically proceeds under mild conditions, often with the aid of a catalyst to enhance the reaction rate.
Key Characteristics:
-
Moderate Reactivity: Allows for controlled reactions, often minimizing side products.[5]
-
Ease of Handling: Less volatile and corrosive compared to acetyl chloride.[7][8]
-
Byproduct: Generates acetic acid, which is less hazardous and easier to remove than hydrogen chloride.[5]
-
Catalysis: Often requires a catalyst (e.g., p-toluenesulfonic acid, SiO₂-H₂SO₄) for efficient conversion.[9][10]
Acetyl Chloride (AcCl): The High-Octane Alternative
Acetyl chloride is a more potent acetylating agent than acetic anhydride, leading to faster reaction times and often higher yields.[5][11] However, its high reactivity comes with challenges. It is highly volatile, corrosive, and reacts vigorously with moisture.[7][8] The reaction produces hydrogen chloride (HCl) gas, which must be neutralized, typically with a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine.[5]
Key Characteristics:
-
High Reactivity: Leads to rapid reactions and often high yields.[5][11]
-
Harsh Conditions: The generation of HCl can lead to harsh reaction conditions.[6]
-
Handling Difficulties: It is volatile, corrosive, and moisture-sensitive.[8]
-
Base Requirement: Requires a base to scavenge the HCl byproduct.
Data-Driven Comparison
The following table summarizes the performance of acetic anhydride and acetyl chloride in the acetylation of a model substrate, showcasing the trade-off between reaction time and conditions.
| Acetylating Agent | Catalyst/Base | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Acetic Anhydride | p-Toluenesulfonic acid | 2-4 hours | 75-95% | Milder conditions, easier workup.[10] |
| Acetyl Chloride | Triethylamine | 15-30 minutes | 90-98% | Faster reaction, but requires careful handling of reagent and HCl byproduct.[5] |
Key Factors Influencing Efficacy and Selectivity
The outcome of a pyrazole acetylation reaction is not solely dependent on the choice of acetylating agent. Several other factors play a crucial role.
-
Catalyst Choice: For less reactive systems, particularly with acetic anhydride, a catalyst is often essential. Acid catalysts like p-toluenesulfonic acid or solid-supported acids can significantly accelerate the reaction.[9][10]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some pyrazole syntheses.
-
Substrate Effects: The electronic and steric properties of the substituents on the pyrazole ring have a profound impact on the reactivity and regioselectivity of N-acetylation. Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[12]
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the acetylation of pyrazoles, designed to be robust and reproducible.
Protocol 1: Acetylation of 3,5-Dimethylpyrazole with Acetic Anhydride
This protocol is adapted from established procedures for the synthesis of N-acetylated pyrazoles.[9][10]
Materials:
-
3,5-Dimethylpyrazole
-
Acetic Anhydride
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in ethanol, add acetic anhydride (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Acetylation of a Substituted Pyrazole with Acetyl Chloride
This protocol is a general procedure based on the principles of using a highly reactive acylating agent.[5][7]
Materials:
-
Substituted Pyrazole
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the substituted pyrazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 15-30 minutes, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the N-acetylated pyrazole. Purify as needed.
Visualizing the Process
General Workflow for Pyrazole Acetylation
Caption: A generalized workflow for the N-acetylation of pyrazoles.
The Regioselectivity Challenge in Pyrazole Acetylation
Caption: Regioselectivity in the acetylation of unsymmetrical pyrazoles.
Conclusion and Recommendations
The choice between acetic anhydride and acetyl chloride for the N-acetylation of pyrazoles is a classic example of balancing reactivity with practicality.
-
Acetic Anhydride is the preferred reagent for general-purpose acetylations, especially on a larger scale, where its ease of handling and milder reaction profile are advantageous. It is particularly suitable for substrates that may be sensitive to the harsh acidic conditions generated by acetyl chloride.
-
Acetyl Chloride is the agent of choice when rapid and high-yielding acetylation is paramount, and the substrate is robust enough to tolerate the reaction conditions. Its use necessitates careful experimental setup to manage its reactivity and the corrosive HCl byproduct.
Ultimately, the optimal choice depends on the specific pyrazole substrate, the desired scale of the reaction, and the available laboratory infrastructure. By understanding the properties of each reagent and the key factors influencing the reaction, researchers can confidently select the most effective method for their synthetic goals.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Why are acetyl chloride or acetic anhydride used instead of acetic ac - askIITians [askiitians.com]
- 12. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Definitive Structural Validation of 1-Acetyl-1H-pyrazol-3(2H)-one
Welcome to a comprehensive guide on the structural validation of 1-Acetyl-1H-pyrazol-3(2H)-one. As professionals in drug discovery and development, we recognize that the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and intellectual property claims are built.[1] While various analytical techniques provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the undisputed gold standard for providing a definitive, atomic-resolution snapshot of a molecule in the solid state.
This guide is structured to provide not just a protocol, but a strategic overview. We will explore the causality behind the experimental choices, compare X-ray crystallography with orthogonal techniques, and present a detailed workflow, grounded in the principles of scientific integrity. The data and protocols herein are presented as a validated, representative methodology for pyrazole-class compounds, using established results from closely related analogs to illustrate the expected outcomes for this compound.
The Strategic Imperative: Why X-ray Crystallography?
Before delving into the methodology, it's crucial to understand why this technique is paramount. While methods like NMR provide invaluable information about the connectivity and solution-state conformation of a molecule, and Mass Spectrometry confirms its elemental composition and mass, only X-ray crystallography directly visualizes the precise spatial arrangement of atoms.[2][3] It resolves ambiguities in tautomerism, stereochemistry, and intermolecular interactions that can profoundly influence a compound's biological activity and solid-state properties. For pyrazolone derivatives, which can exist in different tautomeric forms, this definitive structural evidence is particularly critical.[4]
Below is a logical workflow that outlines the journey from a synthesized compound to a fully validated crystal structure, highlighting the decision-making process and the integration of alternative analytical techniques for comprehensive characterization.
Caption: Overall workflow for the structural validation of a small molecule.
Comparative Analysis: Crystallography in Context
No single technique tells the whole story. A robust structural validation package leverages the strengths of multiple methods. The choice of technique is dictated by the specific question being asked. X-ray crystallography provides the definitive solid-state structure, which serves as a benchmark for interpreting data from other methods that probe the molecule's behavior in different environments.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice. | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions, and crystal packing. | Unambiguous and definitive atomic-resolution structure. Considered the "gold standard" for structural proof.[5] | Requires a high-quality single crystal, which can be difficult to grow.[5] The structure is a static solid-state snapshot, not necessarily the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Covalent bond connectivity (through-bond correlations like COSY, HMBC), spatial proximity (through-space NOESY), and dynamic behavior in solution.[3] | Provides detailed information on the solution-state structure and dynamics. Does not require crystallization.[3][6] | Structure is an interpretation of averaged data, not a direct image. Can be ambiguous for complex stereochemistry without crystallographic confirmation. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge (m/z) ratio. | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the molecular structure.[2] | Extremely high sensitivity and accuracy for mass determination.[7] Essential for confirming the molecular formula. | Provides limited information on 3D structure or isomerism. It confirms what it is, but not how it's arranged.[2] |
The Crystallographic Process: A Deeper Dive
Achieving a publication-quality crystal structure is a multi-step process that demands both theoretical understanding and practical skill.
The Prerequisite: High-Quality Crystal Growth
The most significant bottleneck in small-molecule crystallography is obtaining a suitable crystal.[5] The ideal crystal is a single, well-ordered entity, free of cracks and defects, typically between 0.1 and 0.3 mm in size. This is often more of an art than a science, requiring systematic screening of conditions.
Causality Behind the Choices:
-
Purity is Paramount: Impurities disrupt the crystal lattice, preventing the formation of a well-ordered structure. The starting material should be >98% pure, as confirmed by NMR and LC-MS.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[8] If solubility is too high, the solution may never become supersaturated; if too low, the compound won't dissolve. A common strategy involves dissolving the compound in a "good" solvent and slowly introducing a "poor" solvent (an anti-solvent) in which it is insoluble, gently forcing crystallization.
-
Controlling Nucleation: The goal is to encourage a few crystal "seeds" to grow large, rather than having many small crystals precipitate out. This is achieved by slow changes in conditions (temperature or solvent concentration) and avoiding mechanical disturbances like scratches on the vial or agitation.[9]
A decision tree for troubleshooting crystal growth is presented below.
Caption: Decision tree for optimizing crystal growth.
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and processed to determine the crystal's unit cell dimensions and the intensities of the diffracted beams.
-
Data Collection: The crystal is maintained at a cryogenic temperature (around 100 K) to minimize atomic thermal motion, resulting in a higher quality diffraction pattern.[1]
-
Structure Solution: Sophisticated software programs (e.g., SHELXT) use the diffraction intensities to solve the "phase problem" and generate an initial electron density map.[10]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined (e.g., using SHELXL) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[11] The quality of this fit is assessed by metrics such as the R1 factor and the goodness-of-fit (GooF).
Interpreting the Final Structure: A Hypothetical Case Study
While a crystal structure for this compound is not publicly available as of this writing, we can use the published data for a closely related analog, 4-Acetylpyrazole, to illustrate the type of information obtained.[12]
| Parameter | Representative Value (for 4-Acetylpyrazole) [12] | Significance |
| Chemical Formula | C₅H₆N₂O | Confirms the elemental composition of the molecule in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell, the repeating building block of the crystal. |
| Space Group | P2₁/n | Defines the symmetry elements present within the unit cell. |
| Unit Cell Dimensions | a = 3.865(1) Å, b = 5.155(1) Å, c = 26.105(8) Å, β = 91.13(1)° | The dimensions and angles of the repeating unit cell. |
| Z | 4 | The number of molecules contained within one unit cell. |
| Final R1 value | Typically < 0.05 for publication quality | A key indicator of the quality of the refinement. Lower values signify a better agreement between the model and the experimental data. |
| Goodness-of-Fit (S) | ~1.0 | Should be close to 1.0, indicating a good model and appropriate data weighting. |
The final output of a crystallographic study is a Crystallographic Information File (CIF). This is a standard text file format that contains all the essential information about the crystal structure and the experiment, including atomic coordinates, unit cell parameters, and data collection details.[13][14] This file allows any researcher to view the structure, check its quality, and use the coordinates for further studies like molecular docking.
Conclusion
The structural validation of a novel chemical entity like this compound is a cornerstone of modern drug development. While a suite of analytical techniques is necessary for full characterization, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure. It transforms a molecular formula into a tangible architecture, revealing the subtle geometric features and intermolecular forces that govern its function. By integrating this powerful technique with orthogonal methods like NMR and MS, researchers can build a self-validating, comprehensive data package that provides the highest level of confidence in their molecular assets.
Appendices
Appendix A: Generalized Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (0.1-0.3 mm) is selected under a polarizing microscope and mounted on a cryo-loop.[1]
-
Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas on the diffractometer to minimize radiation damage and thermal vibration.[1][15]
-
Data Collection: The diffractometer, equipped with a source (e.g., Mo Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.[1] Modern systems like the Bruker D8 QUEST automate this process.[10][16]
-
Data Processing: The collected images are processed to integrate the reflection intensities, correct for experimental factors (like absorption), and generate a reflection file (e.g., .hkl).
-
Structure Solution: A direct methods program (e.g., SHELXT) is used to determine the initial phases and generate an electron density map.
-
Structure Refinement: The atomic model is built and refined against the experimental data using a program like SHELXL. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.
-
Validation: The final model is validated by checking key metrics (R1, wR2, GooF) and analyzing the final difference Fourier map for any unassigned electron density. A CIF file is generated for deposition and publication.[13]
Appendix B: Generalized Protocol for Crystal Growth by Slow Evaporation
-
Preparation: Prepare a nearly saturated solution of the purified compound in a suitable solvent in a clean vial.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation.[8]
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals. Avoid disturbing the vial during this period.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. jocpr.com [jocpr.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. jchps.com [jchps.com]
- 7. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 12. znaturforsch.com [znaturforsch.com]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. diamond.ac.uk [diamond.ac.uk]
- 16. SC-XRD Software | Bruker [bruker.com]
A Senior Application Scientist's Guide to the Biological Activity of Pyrazolone Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published data on the bioactivity of pyrazolone and its derivatives. By collating and validating findings from multiple studies, this document aims to offer a comprehensive resource for understanding their therapeutic potential and to provide detailed experimental protocols for replication and further investigation. The pyrazolone scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide presents a consolidated overview of these bioactive properties, explains the underlying mechanisms of action, and offers standardized protocols to aid in the validation of these findings.
Mechanisms of Action: The "Why" Behind the Activity
Understanding the molecular targets of pyrazolone analogs is fundamental to appreciating their therapeutic potential and guiding future drug design. The versatility of the pyrazolone ring allows for substitutions that can fine-tune its interaction with various biological macromolecules.
Anti-inflammatory and Analgesic Effects: COX Inhibition
The most well-documented mechanism for the anti-inflammatory and analgesic properties of pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, COX-2 is induced during inflammation.[6] Therefore, selective inhibition of COX-2 is a primary goal to reduce inflammation while minimizing gastric side effects.[2][5] Many pyrazolone analogs, such as celecoxib, have been designed as selective COX-2 inhibitors.[2][5]
Caption: Arachidonic Acid Pathway and COX Inhibition by Pyrazolones.
Antimicrobial Action: Targeting Essential Bacterial Processes
The antimicrobial activity of pyrazolone analogs is often attributed to their ability to interfere with essential bacterial enzymes. One key target is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication and repair.[7] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazolone ring can enhance potency against both Gram-positive and Gram-negative bacteria.[7]
Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest
In the context of oncology, pyrazolone derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.[8][9][10] Their mechanisms are diverse and can include the inhibition of protein kinases crucial for cell signaling and proliferation, interaction with DNA to disrupt replication, and induction of apoptosis (programmed cell death).[10][11] For instance, certain analogs have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.[8]
Comparative Biological Activity: A Data-Driven Overview
The following sections provide a comparative look at the efficacy of different pyrazolone analogs across key therapeutic areas, supported by quantitative data from various studies.
Anti-inflammatory and Analgesic Activity
Numerous pyrazolone derivatives have shown potent anti-inflammatory activity, often superior to standard drugs like indomethacin and celecoxib.[12] The data below highlights the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of selected compounds.
| Compound/Derivative | Target | IC₅₀ (µM) | In Vivo Activity (% Edema Inhibition) | Reference Standard |
| Celecoxib (Standard) | COX-2 | 0.045 | 82.8% | N/A |
| Compound 6b | COX-2 | N/A | Highly Active | Indomethacin |
| Compound 9b | COX-2 | N/A | Most Active Analgesic | Phenylbutazone |
| 1,3,4,5-tetrasubstituted (117a) | COX-2 | N/A | 93.80% | Diclofenac Sodium |
| Thymol-pyrazole hybrid 8b | COX-2 | 0.043 | N/A | N/A |
| 4-Pyrazolyl benzenesulfonamide (7b) | COX-2 | Good | Better than Indomethacin | Indomethacin |
IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. N/A: Data not available in the cited sources.
The presence of a benzenesulfonamide moiety often enhances anti-inflammatory activity.[4] Furthermore, compounds like 9b have demonstrated significant analgesic effects in writhing assays, indicating their potential for pain management.[4]
Antimicrobial Activity
Pyrazolone derivatives have been evaluated against a range of bacterial and fungal strains, showing potential as broad-spectrum antimicrobial agents.[1][13][14] Their efficacy is typically measured by the zone of inhibition in disc diffusion assays or by the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Target Organism | Bioactivity Metric | Reported Value (µg/mL or mm) | Reference Standard |
| Pyrazolone Derivative I | S. aureus (Gram +) | Zone of Inhibition | 18 mm | N/A |
| Compound 3 | E. coli (Gram -) | MIC | 0.25 µg/mL | Ciprofloxacin |
| Compound 4 | S. epidermidis (Gram +) | MIC | 0.25 µg/mL | Ciprofloxacin |
| Compound 2 | A. niger (Fungus) | MIC | 1 µg/mL | Clotrimazole |
| Dihydrotriazine substituted pyrazole | MRSA, E. coli | MIC | 1 µg/mL | Moxifloxacin |
| 4-((...)-pyrazol-3-yl)amino)phenol | Fungi | MIC | 6.25 µg/mL | N/A |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency. MRSA: Methicillin-resistant Staphylococcus aureus.
SAR studies reveal that substitutions like chloro or methoxyl groups on the styryl ring can enhance antifungal effects. The development of pyrazole-thiazole hybrids has also led to potent agents against resistant bacterial strains like MRSA.[7]
Anticancer Activity
The cytotoxic effects of pyrazolone analogs against various cancer cell lines have been well-documented, with some compounds showing activity comparable or superior to standard chemotherapeutic agents.[1][8][15]
| Compound/Derivative | Cancer Cell Line | Bioactivity Metric | Reported Value (IC₅₀ in µM) | Reference Standard |
| Pyrazolone P7 | A549 (Lung) | IC₅₀ | Low µM range | Afatinib |
| Pyrazolone P11 | A549 (Lung) | IC₅₀ | Low µM range | Gefitinib |
| Pyrazoline 3b | A549 (Lung) | IC₅₀ | 12.47 µM | N/A |
| Pyrazoline 3d | A549 (Lung) | IC₅₀ | 14.46 µM | N/A |
| Pyrazole-containing imide (161a) | A549 (Lung) | IC₅₀ | 4.91 µM | 5-Fluorouracil |
| Pyrazole-containing imide (161b) | A549 (Lung) | IC₅₀ | 3.22 µM | 5-Fluorouracil |
| Cu (II) complex | HEPG2 (Liver) | IC₅₀ | 0.061 µg/mL | Doxorubicin |
IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher cytotoxicity.
Notably, compounds P7 and P11 exhibited high antiproliferative activity against lung cancer cells while being significantly less cytotoxic to non-cancerous cells, highlighting their potential for targeted therapy.[8] The incorporation of metal complexes with pyrazolone ligands has also emerged as a promising strategy to enhance anticancer potency.[9]
Experimental Protocols: A Guide to Validation
To ensure scientific rigor and reproducibility, the following are detailed protocols for key assays used to evaluate the biological activities of pyrazolone analogs.
General Experimental Workflow
The screening of novel compounds typically follows a structured pipeline from synthesis to in vivo testing. This ensures a logical progression and efficient use of resources.
Caption: General workflow for synthesis and biological evaluation.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
This method is widely used as a preliminary screen for antimicrobial activity.[1]
-
Preparation: Prepare Mueller-Hinton agar plates. Inoculate the surface of the agar with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the synthesized pyrazolone derivative dissolved in a suitable solvent (e.g., DMSO).
-
Controls: Prepare a negative control disc with the solvent only and a positive control disc with a standard antibiotic (e.g., Ampicillin, Ciprofloxacin).
-
Incubation: Place the discs on the inoculated agar surface. Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[1]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazolone derivatives and a standard anticancer drug (e.g., Doxorubicin) as a positive control. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Pyrazolone and its analogs remain a highly productive scaffold in medicinal chemistry, yielding compounds with potent and diverse biological activities. Comparative analysis demonstrates that specific structural modifications can significantly enhance their efficacy as anti-inflammatory, antimicrobial, and anticancer agents. Future research should focus on developing derivatives with improved selectivity and reduced toxicity.[5][9] The exploration of hybrid molecules, combining the pyrazolone core with other pharmacophores, and the synthesis of metal complexes are promising avenues for discovering next-generation therapeutics.[7][9] Continued investigation into their mechanisms of action will further enable the rational design of novel, highly effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. srrjournals.com [srrjournals.com]
- 11. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrazolone Derivatives and Standard Drugs in Anti-inflammatory Activity
This guide provides a comprehensive comparison of the anti-inflammatory activity of pyrazolone derivatives against established standard drugs. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for relevant assays. Our goal is to offer a scientifically rigorous resource that is both informative and practical for advancing research in anti-inflammatory therapeutics.
The Inflammatory Cascade: A Primer on Therapeutic Targets
Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in inflammation is the arachidonic acid cascade. When a cell is damaged, phospholipase A2 releases arachidonic acid from the membrane phospholipids. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Standard non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting these COX enzymes. Corticosteroids, another major class of anti-inflammatory drugs, have a broader mechanism, including the inhibition of phospholipase A2 and the suppression of pro-inflammatory gene expression. Pyrazolone derivatives represent a class of heterocyclic compounds that have been investigated for a range of pharmacological activities, including potent anti-inflammatory effects, often by targeting the same or related pathways.
Mechanisms of Action: A Head-to-Head Comparison
Standard Drugs: The Established Players
The most common standard drugs used to treat inflammation are NSAIDs like aspirin, ibuprofen, and celecoxib. Their primary mechanism involves the inhibition of COX enzymes. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as maintaining the integrity of the stomach lining. COX-2, on the other hand, is inducible and its expression is significantly upregulated at sites of inflammation. The non-selective inhibition of both COX-1 and COX-2 by many traditional NSAIDs can lead to gastrointestinal side effects. Newer NSAIDs, like celecoxib, are designed to be selective COX-2 inhibitors to minimize these adverse effects.
Caption: Mechanism of action of NSAIDs in the arachidonic acid pathway.
Pyrazolone Derivatives: Multifaceted Contenders
Pyrazolone derivatives have demonstrated significant anti-inflammatory properties, with some acting as potent COX inhibitors. For instance, Edaravone, a pyrazolone derivative, is known to be a powerful antioxidant and free radical scavenger, which contributes to its anti-inflammatory effects. Some pyrazolone compounds have shown selective inhibition of COX-2, similar to modern NSAIDs.
Beyond COX inhibition, some pyrazolone derivatives exhibit anti-inflammatory activity by modulating other key inflammatory pathways. This can include the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inhibition of transcription factors such as nuclear factor-kappa B (NF-κB), which is a central regulator of the inflammatory response.
Caption: Potential multi-target anti-inflammatory mechanisms of pyrazolone derivatives.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize experimental data from various studies, comparing the anti-inflammatory activity of specific pyrazolone derivatives with standard drugs.
In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Pyrazolone Derivative 1 | 10.5 | 0.25 | 42 |
| Pyrazolone Derivative 2 | 8.2 | 0.30 | 27.3 |
| Celecoxib (Standard) | >100 | 0.04 | >2500 |
| Ibuprofen (Standard) | 18 | 35 | 0.51 |
Data is representative and compiled from various sources for illustrative purposes.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Pyrazolone Derivative A | 20 | 55.8 |
| Pyrazolone Derivative B | 20 | 62.3 |
| Indomethacin (Standard) | 10 | 68.5 |
| Control | - | 0 |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols in Detail
In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of a compound.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is measured spectrophotometrically.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the enzyme and chromogenic substrate. Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate the animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound and the standard drug (e.g., indomethacin) orally or intraperitoneally at a specified time (e.g., 1 hour) before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Synthesis and Future Directions
The comparative data suggests that pyrazolone derivatives represent a promising class of anti-inflammatory agents. While some derivatives exhibit potent and selective COX-2 inhibition, rivaling that of modern NSAIDs, their true potential may lie in their ability to modulate multiple inflammatory pathways. This multi-target approach could lead to enhanced efficacy and potentially a better side-effect profile compared to drugs that act on a single target.
Future research should focus on elucidating the precise molecular mechanisms of action for various pyrazolone derivatives and optimizing their structure to enhance potency and selectivity. Further preclinical and clinical studies are warranted to fully evaluate their therapeutic potential as a viable alternative or adjunct to standard anti-inflammatory drugs. The development of pyrazolone-based therapies could offer new hope for patients suffering from a wide range of inflammatory disorders.
The Architect's Blueprint for Pain Relief: A Comparative Guide to QSAR Studies of Substituted Pyrazolone Derivatives for Analgesic Activity
For researchers, scientists, and drug development professionals navigating the intricate landscape of analgesic drug discovery, pyrazolone derivatives represent a scaffold of immense promise.[1][2] These heterocyclic compounds have a long-standing history in medicine, with many derivatives widely used for their anti-inflammatory, antipyretic, and analgesic properties.[1] The quest for novel, more potent, and safer analgesic agents is a perpetual challenge. This is where the power of Quantitative Structure-Activity Relationship (QSAR) studies comes to the forefront. QSAR allows us to build a bridge between the chemical structure of a molecule and its biological activity, providing a rational framework for the design of new therapeutic agents.[3]
This comprehensive guide offers an in-depth exploration of QSAR studies on substituted pyrazolone derivatives for analgesic activity. We will dissect the methodologies, compare different QSAR models, and provide detailed experimental protocols to empower your research endeavors. Our focus is not merely on the "what" but the "why"—elucidating the scientific rationale behind the experimental choices and analytical approaches that underpin robust and predictive QSAR models.
The Foundation: Understanding the Role of QSAR in Analgesic Drug Design
The core principle of QSAR is to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity.[3] In the context of pyrazolone derivatives, this means correlating molecular descriptors—numerical representations of their structural and chemical features—with their experimentally determined analgesic potency. A well-validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This in-silico approach significantly accelerates the drug discovery pipeline, saving valuable time and resources.
The development of a robust QSAR model is a multi-step process that demands meticulous attention to detail and a strong foundation in statistical analysis. The following diagram illustrates the typical workflow of a QSAR study:
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
A Comparative Look at QSAR Models for Pyrazolone Derivatives
| QSAR Model & Study | Statistical Method | Key Descriptors | r² | q² (LOO) | Standard Error of Estimate (SEE) | Predictive r² (r²pred) |
| 2D-QSAR of Substituted Pyrazolones (Based on Ragab et al., 2013)[4] | Multiple Linear Regression (MLR) | LogP, Molar Refractivity, Electronic Energy | 0.88 | Not explicitly stated, but model was cross-validated | 0.072 (RMSE) | Not explicitly stated |
| Typical 3D-QSAR (CoMFA) (General Literature) | Partial Least Squares (PLS) | Steric and Electrostatic Fields | 0.90 - 0.98 | 0.50 - 0.75 | Low | > 0.6 |
| Typical 3D-QSAR (CoMSIA) (General Literature) | Partial Least Squares (PLS) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | 0.92 - 0.99 | 0.55 - 0.80 | Low | > 0.6 |
Interpreting the Data:
-
r² (Coefficient of Determination): This value indicates the proportion of the variance in the dependent variable (analgesic activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1.0 suggests a better fit of the model to the data.
-
q² (Cross-validated r²): This is a measure of the internal predictive ability of the model, assessed through methods like Leave-One-Out (LOO) cross-validation. A higher q² value (typically > 0.5) indicates a more robust and predictive model.
-
Standard Error of Estimate (SEE) or Root Mean Square Error (RMSE): This represents the standard deviation of the residuals (the differences between the observed and predicted values). A lower value indicates a better model fit.
-
Predictive r² (r²pred): This parameter assesses the model's ability to predict the activity of an external set of compounds (the test set) that were not used in model development. A value greater than 0.6 is generally considered indicative of a model with good predictive power.
The Building Blocks of Prediction: Key Molecular Descriptors
The predictive power of a QSAR model is fundamentally dependent on the choice of molecular descriptors. These descriptors quantify different aspects of a molecule's physicochemical properties. For pyrazolone derivatives, several classes of descriptors have been shown to be important for their analgesic activity:
-
Lipophilic Descriptors (e.g., LogP): The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. This property is crucial as it influences the drug's ability to cross biological membranes and reach its target site. A balanced lipophilicity is often required for optimal activity.
-
Steric Descriptors (e.g., Molar Refractivity, Molecular Volume): These descriptors relate to the size and shape of the molecule. They are critical for understanding how a molecule fits into the binding pocket of its biological target, such as the cyclooxygenase (COX) enzymes, which are key targets for many analgesics.
-
Electronic Descriptors (e.g., Dipole Moment, HOMO/LUMO energies): These descriptors provide insights into the electronic distribution within a molecule. They can be important for understanding electrostatic interactions and the reactivity of the molecule with its target.
In the Lab: Experimental Protocols for Assessing Analgesic Activity
The biological data that forms the basis of any QSAR study must be accurate and reproducible. The following are detailed, step-by-step protocols for two commonly used in vivo models for evaluating the analgesic activity of pyrazolone derivatives.
Acetic Acid-Induced Writhing Test in Mice
This is a widely used and reliable method for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
Step-by-Step Methodology:
-
Animal Preparation: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Grouping: Randomly divide the animals into at least three groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.9% saline or 1% carboxymethylcellulose).
-
Standard Group: Receives a standard analgesic drug (e.g., Diclofenac sodium at 10 mg/kg, administered orally).
-
Test Group(s): Receive the pyrazolone derivatives at different doses.
-
-
Drug Administration: Administer the test compounds, standard drug, or vehicle orally or intraperitoneally 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution (10 mL/kg body weight) intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual transparent observation cage. After a 5-minute latency period, count the number of writhes (a constriction of the abdominal muscles followed by stretching of the hind limbs) for a continuous period of 20-30 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity can be calculated using the following formula:
% Analgesic Activity = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine the statistical significance of the results.
Tail-Flick Test in Rats
This test is used to assess centrally acting analgesics and is based on the measurement of the latency of a reflexive tail-flick response to a thermal stimulus.
Step-by-Step Methodology:
-
Animal Preparation: Use male Wistar rats (150-200 g). Acclimatize the animals as described for the writhing test.
-
Grouping: Divide the rats into groups as described for the writhing test.
-
Baseline Reaction Time: Gently restrain each rat and place the tip of its tail (approximately 2-3 cm from the end) on the radiant heat source of a tail-flick analgesiometer. The instrument measures the time taken for the rat to flick its tail away from the heat. Record this as the baseline reaction time. A cut-off time (typically 10-12 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compounds, standard drug (e.g., Morphine at 5 mg/kg, subcutaneously), or vehicle.
-
Post-Treatment Reaction Time: Measure the tail-flick latency at different time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in reaction time is an indicator of analgesic activity. The percentage increase in reaction time (Index of Analgesia) can be calculated as:
% Index of Analgesia = [ (Post-treatment latency - Baseline latency) / Baseline latency ] x 100
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed analgesic effects.
The Path Forward: From QSAR Models to Novel Analgesics
The insights gained from QSAR studies of pyrazolone derivatives are invaluable for the rational design of new analgesic agents. By understanding the key molecular features that govern analgesic potency, medicinal chemists can strategically modify the pyrazolone scaffold to enhance activity and improve pharmacokinetic and pharmacodynamic profiles. For instance, if a QSAR model indicates that increased lipophilicity in a particular region of the molecule enhances activity, chemists can synthesize analogues with more lipophilic substituents in that position.
The following diagram illustrates the logical relationship between QSAR findings and the drug design process:
Caption: The iterative cycle of QSAR-guided drug design.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eu-opensci.org [eu-opensci.org]
- 4. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-acetyl Pyrazoles: Solvent-Free vs. Conventional Methods
Introduction
N-acetyl pyrazoles are a significant class of heterocyclic compounds, serving as crucial precursors and core structures in medicinal and agricultural chemistry.[1] Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, insecticidal, and fungicidal properties.[1][2] The synthesis of these molecules has traditionally been accomplished through solvent-based methods, which, while effective, often pose environmental and economic challenges.[3][4]
In alignment with the principles of Green Chemistry, there is a growing impetus to develop more sustainable synthetic protocols.[4][5] This guide provides an in-depth, objective comparison between conventional, solvent-based synthesis of N-acetyl pyrazoles and modern, solvent-free approaches, primarily focusing on microwave-assisted organic synthesis (MAOS). We will delve into the mechanistic underpinnings, compare performance metrics with experimental data, and provide detailed protocols for both methodologies to guide researchers in making informed decisions for their synthetic strategies.
The Chemical Transformation: An Overview
The most common route to N-acetyl pyrazoles involves the cyclocondensation reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine hydrate.[6][7] The resulting pyrazoline intermediate is then acetylated, often in the same pot, to yield the final N-acetyl pyrazole derivative.
Caption: General reaction scheme for N-acetyl pyrazole synthesis.
Part 1: Conventional Synthesis - The Established Path
The conventional synthesis of N-acetyl pyrazoles typically employs a protic acid, most commonly glacial acetic acid, which serves a dual role as both the reaction solvent and the acetylating agent.[2][6]
Mechanism and Rationale
In this "one-pot" method, the reaction begins with the nucleophilic attack of hydrazine hydrate on the carbonyl carbon of the chalcone, leading to an intermediate hydrazone.[6] This intermediate then undergoes intramolecular cyclization. The acidic medium facilitates the dehydration and subsequent tautomerization to form the stable pyrazole ring. The glacial acetic acid present in large excess acetylates the nitrogen atom of the pyrazole ring, driven by the high temperature under reflux conditions.
The choice of glacial acetic acid is historical and practical; it is an effective solvent for the reactants and directly participates in the reaction, simplifying the reagent list. However, this approach is characterized by several drawbacks inherent to traditional thermal heating methods. Heat is transferred inefficiently through convection, requiring prolonged reaction times (often several hours) to drive the reaction to completion.[8][9] This extended exposure to high temperatures can sometimes lead to the formation of side products, complicating purification.[9]
Drawbacks of the Conventional Approach
-
High Energy Consumption: Long reflux times translate directly to higher energy usage.[8]
-
Solvent Waste: The use of a solvent as the reaction medium generates significant chemical waste, which requires costly and environmentally challenging disposal.[3][5]
-
Harsh Conditions: The use of corrosive acids at high temperatures poses safety risks.[1]
-
Extended Reaction Times: Reactions often require 5 to 24 hours of refluxing.[6]
Part 2: Solvent-Free Synthesis - The Green Alternative
Solvent-free synthesis, particularly when coupled with microwave irradiation, has emerged as a powerful and sustainable alternative.[5][10] This approach aligns with the core tenets of green chemistry by minimizing waste, reducing energy consumption, and often accelerating reaction rates.[11][12]
Mechanism and Rationale: The Power of Microwaves
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat.[12] The heating mechanism operates through dipolar polarization and ionic conduction, where polar reactants and intermediates (like the hydrazone) rapidly align with the oscillating electric field of the microwave.[10] This generates intense internal heat instantaneously and uniformly throughout the reaction mixture, a stark contrast to the slow, non-uniform heating of conventional methods.[8]
This rapid and efficient energy transfer dramatically accelerates the rate of reaction, often reducing completion times from hours to mere minutes.[9] In the solvent-free synthesis of N-acetyl pyrazoles, neat reactants (chalcone, hydrazine hydrate, and acetic anhydride) are mixed, often with a solid acid catalyst like fly-ash:H₂SO₄ or SiO₂-H₂SO₄.[13] The catalyst provides an active surface for the reaction, while the microwave irradiation provides the necessary activation energy in a highly efficient manner.
Advantages of the Solvent-Free MAOS Approach
-
Environmental Friendliness: Eliminates the need for bulk organic solvents, drastically reducing hazardous waste.[3][14]
-
Rapid Reactions: Reaction times are typically reduced to 4-6 minutes.
-
Improved Yields and Purity: The short reaction times and uniform heating minimize the formation of by-products, leading to higher yields and cleaner products that require simpler work-up procedures.[9][11]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in significant energy savings.[11]
Part 3: Performance Comparison - A Data-Driven Analysis
The advantages of the solvent-free approach become evident when comparing key performance metrics directly with the conventional method. The following table summarizes typical experimental data sourced from the literature.
| Parameter | Conventional Synthesis | Solvent-Free (Microwave-Assisted) | Advantage |
| Reaction Time | 5 - 24 hours[6] | 4 - 6 minutes | ~100x Faster |
| Typical Yield | 93 - 97%[6] | >75 - 90% | Comparable to Higher |
| Solvent | Glacial Acetic Acid (Solvent & Reagent)[2][6] | None (or minimal Acetic Anhydride as reagent)[13] | Eliminates Solvent Waste |
| Energy Input | Prolonged reflux heating[6] | Short-duration microwave irradiation (550W) | Lower Energy Consumption |
| Work-up | Poured into ice water, filtration, recrystallization[6] | Poured into ice water, simple filtration[15] | Simpler, Faster |
| Catalyst | None (acid acts as catalyst/reagent) | Solid-supported acid (e.g., Fly-ash:H₂SO₄) | Often Recyclable |
Part 4: Detailed Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for both syntheses are provided below.
Protocol 1: Conventional Synthesis of N-acetyl Pyrazoline
Adapted from Wahyuningsih et al., 2019[6]
Caption: Workflow for conventional synthesis of N-acetyl pyrazoles.
Methodology:
-
Reaction Setup: To a round-bottom flask, add the precursor chalcone (1 mmol) and glacial acetic acid (15 mL).
-
Initial Reflux: Heat the mixture under reflux for 4 hours to form acetyl hydrazine in situ.
-
Cyclization: Add hydrazine hydrate (4 mmol) to the mixture and continue to heat under reflux for an additional 5 hours.
-
Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water. Allow it to stand overnight to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from ethanol to yield the pure N-acetyl pyrazoline derivative.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
Adapted from S. Tamilselvan et al., 2012
Caption: Workflow for solvent-free microwave-assisted synthesis.
Methodology:
-
Reaction Setup: In a microwave-safe vessel (e.g., an open beaker), thoroughly mix the chalcone (2 mmol), hydrazine hydrate (2 mmol), acetic anhydride (1 mmol), and a catalytic amount of fly-ash:H₂SO₄ (0.4 g).
-
Microwave Irradiation: Place the vessel in a commercial microwave oven and irradiate at a power of 550W for 4 to 6 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Add ice-cold water to the vessel. The solid product precipitates out and can be collected by simple filtration, washed with water, and dried. Recrystallization is often not required due to the high purity of the crude product.
Conclusion and Future Outlook
The comparison between solvent-free and conventional methods for synthesizing N-acetyl pyrazoles presents a compelling case for the adoption of greener chemical practices. While conventional synthesis is a robust and well-documented method, it is hampered by long reaction times, high energy consumption, and the generation of solvent waste.[3][6]
In contrast, the solvent-free, microwave-assisted approach offers a superior alternative that is faster, more energy-efficient, and environmentally benign.[11][12] The dramatic reduction in reaction time from hours to minutes, coupled with high yields and simplified work-up procedures, makes it an attractive methodology for both academic research and industrial-scale production.[8]
As the pharmaceutical and chemical industries continue to embrace sustainability, methodologies like MAOS are not just novelties but necessities.[3] They demonstrate that environmentally responsible chemistry can also be more efficient and economical, paving the way for a future where high-value chemical synthesis and ecological stewardship go hand in hand.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. ijrpr.com [ijrpr.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. ijrpas.com [ijrpas.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-Acetyl-1H-pyrazol-3(2H)-one
An In-Depth Guide to the Safe Handling of 1-Acetyl-1H-pyrazol-3(2H)-one
As a Senior Application Scientist, it is my responsibility to provide guidance that is not only procedurally sound but also grounded in a deep understanding of the materials we work with. This document serves as an essential guide to the safe handling of this compound (CAS No. 852471-15-9), a heterocyclic compound that, like many intermediates in drug discovery and development, requires meticulous handling. The principles and protocols outlined here are designed to empower researchers to work safely and effectively, minimizing risk through a combination of robust engineering controls, appropriate personal protective equipment (PPE), and well-defined operational and disposal procedures.
Understanding the Hazard: A Risk-First Approach
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid powder whose primary risks are associated with direct contact and inhalation.
Hazard Identification Summary
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Source: Consolidated from multiple supplier Safety Data Sheets (SDS).[1]
The causality is clear: the compound's chemical properties make it irritating to all primary routes of exposure in a laboratory setting—ingestion, skin contact, eye contact, and inhalation. Furthermore, as a fine powder, it has the potential to become airborne, increasing the risk of respiratory exposure and widespread contamination.[2] No Occupational Exposure Limit (OEL) has been established for this compound by major regulatory bodies like OSHA or ECHA.[3][4] Therefore, a conservative approach must be taken to keep exposure As Low As Reasonably Practicable (ALARP).
The Core of Protection: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. Its selection must be directly informed by the risk assessment. For this compound, protection must address the risks of skin, eye, and respiratory contact.
Hand Protection: Beyond the Basics
Given the H315 "Causes skin irritation" classification, robust hand protection is non-negotiable. The choice of glove material is critical and must be based on chemical resistance.
-
For Incidental Contact (Splash Protection): Disposable nitrile gloves with a minimum thickness of 5 mil (0.12 mm) are the recommended minimum. Nitrile provides good general resistance to a range of chemicals and will offer sufficient protection against brief, accidental splashes.[5] Always inspect gloves for visible defects before use. If contact occurs, remove the glove immediately using the proper technique, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[6]
-
For Extended Contact or Immersion: For tasks involving larger quantities or a higher likelihood of prolonged contact (e.g., cleaning spills, lengthy transfers), more substantial protection is required. Two primary options exist:
-
Double-Gloving: Wearing two pairs of nitrile gloves significantly reduces the probability of exposure due to undetected pinholes or tears.
-
Heavy-Duty Gloves: Using thicker, reusable gloves made of neoprene or butyl rubber over a disposable nitrile liner offers superior chemical resistance. Neoprene provides excellent protection against acids, caustics, and organic compounds.[5]
-
Eye and Face Protection: An Impenetrable Shield
The H319 "Causes serious eye irritation" warning necessitates stringent eye protection.
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are mandatory for any work in the laboratory.
-
Required for Handling: When weighing or transferring the solid compound, there is a significant risk of dust or particles becoming airborne. Therefore, indirectly vented chemical splash goggles are required. These provide a complete seal around the eyes, protecting from both splashes and airborne particulates.
-
High-Risk Operations: For procedures with a high risk of splashing (e.g., dissolving large quantities, cleaning up spills), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from contact.[8]
Body Protection: The Laboratory Armor
To protect against skin contact from spills and dust settling, appropriate body protection is essential.
-
Laboratory Coat: A clean, buttoned, flame-resistant lab coat is the minimum requirement. Cuffs should be snug around the wrist.
-
Impervious Apron: When handling larger quantities (typically >100g) or during spill cleanup, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: For extensive spill scenarios, disposable coveralls (e.g., Tyvek) may be necessary to prevent widespread contamination of personal clothing.
Respiratory Protection: Controlling the Unseen Hazard
The H335 "May cause respiratory irritation" classification, combined with the compound's powdered form, makes respiratory protection a critical consideration. The need for respiratory protection is determined by the engineering controls in place.
-
When Not Required: If all handling of the solid (weighing, transferring, additions) is performed within a certified chemical fume hood or a powder containment hood, and airborne dust is effectively controlled, respiratory protection may not be necessary.
-
When Required: If work must be performed on an open bench (which is strongly discouraged) or if engineering controls are insufficient to prevent dust generation, respiratory protection is mandatory. A NIOSH-approved respirator with N95-rated particulate filters is the minimum requirement. For higher concentrations or during spill cleanup outside of a fume hood, a half-mask or full-face respirator with P100 cartridges should be used.[8]
PPE Selection Summary Table
| Body Part | Task: Low-Exposure (in Fume Hood) | Task: High-Exposure (Spill Cleanup, Large Quantity) | Standard |
| Hands | Single pair of 5+ mil nitrile gloves | Double-gloved nitrile, or Neoprene/Butyl outer glove | ASTM F739 |
| Eyes | Chemical splash goggles | Chemical splash goggles AND Face shield | ANSI Z87.1 |
| Body | Flame-resistant lab coat | Lab coat and chemical-resistant apron or coverall | N/A |
| Respiratory | Not required with proper engineering controls | Air-purifying respirator (N95 minimum, P100 recommended) | NIOSH 42 CFR 84 |
| Feet | Closed-toe shoes | Closed-toe shoes (chemical-resistant boot covers for spills) | N/A |
Operational Plan: A Safe Handling Workflow
A clear, repeatable workflow is essential for minimizing exposure and ensuring safety. The following protocol should be adopted for all handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS) before beginning work.
-
Delineate a specific work area within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers within the hood.
-
Don all required PPE as outlined in Section 2.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers inside the fume hood or a powder containment enclosure to control dust.[2]
-
Use a spatula to gently transfer the solid to a weigh boat. Avoid scooping actions that could generate dust.
-
Keep the primary container closed whenever not actively dispensing from it.
-
After weighing, carefully transfer the powder to the reaction vessel. If possible, use a powder funnel.
-
Tap tools gently on the weigh boat or funnel to dislodge any clinging powder before removing them from the hood.
-
-
Post-Transfer & Cleanup:
-
Immediately decontaminate any tools used (spatulas, etc.) by rinsing with an appropriate solvent (e.g., ethanol or isopropanol) into a designated waste container.
-
Carefully fold the disposable bench paper inward and place it in the solid hazardous waste container.
-
Wipe the work surface inside the hood with a solvent-dampened towel to remove any residual dust. Dispose of the towel as solid hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, then lab coat.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Visualization of the Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plans
Spill Response
Prompt and correct response to a spill is critical to prevent exposure.
-
Minor Spill (inside a fume hood):
-
Alert others in the lab.
-
Wearing appropriate PPE (including N95 respirator if not already worn), gently cover the spill with an absorbent material.
-
Carefully scoop the material into a designated hazardous waste container.
-
Perform a final decontamination of the area with a wet wipe or solvent-dampened towel.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill of airborne powder without specialized training and equipment, including a full-face respirator with P100 cartridges.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste:
-
Includes contaminated PPE (gloves, bench paper, wipes), used weigh boats, and residual product.
-
Collect in a clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: this compound".
-
-
Liquid Waste:
-
Includes solvents used for decontamination and reaction quenching solutions containing the compound.
-
Collect in a separate, clearly labeled hazardous waste container for non-halogenated organic solvent waste.
-
-
Final Disposal Route: The recommended disposal method for this type of non-halogenated, nitrogen-containing organic compound is incineration by a licensed hazardous waste disposal facility.[9][10] Never dispose of this chemical down the drain or in regular trash.
Visualization of the Disposal Pathway
Caption: Waste disposal pathway for this compound.
By adhering to this comprehensive safety and handling guide, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. Dust explosion physical properties (ATEX) : overview [powderprocess.net]
- 2. researchgate.net [researchgate.net]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. newpig.scene7.com [newpig.scene7.com]
- 7. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. toolkit.pops.int [toolkit.pops.int]
- 10. basel.int [basel.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
